TCMDC-125457
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
872113-12-7 |
|---|---|
Molecular Formula |
C19H18ClN5O3 |
Molecular Weight |
399.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-methyl-2-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H18ClN5O3/c1-24(12-18(26)22-15-10-13(20)8-9-17(15)28-2)19(27)16-11-21-25(23-16)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,22,26) |
InChI Key |
RHRZUZMCICRKJA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CC(=C1)Cl)OC)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of TCMDC-125457 in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCMDC-125457 is a novel antimalarial compound identified through high-content phenotypic screening of the Tres Cantos Anti-Malarial Set (TCAMS). Its primary mechanism of action against the asexual blood stages of Plasmodium falciparum is the disruption of intracellular calcium homeostasis. This leads to a cascade of downstream events, including the loss of digestive vacuole integrity and mitochondrial membrane potential, ultimately resulting in parasite death. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the key pathways and experimental workflows.
Core Mechanism of Action: Disruption of Calcium Homeostasis
This compound acts as a potent inducer of calcium redistribution within the P. falciparum parasite. High-content imaging has revealed that treatment with this compound leads to a significant increase in cytosolic calcium levels. This is hypothesized to be due to the release of calcium from intracellular stores, such as the digestive vacuole and the endoplasmic reticulum. The dysregulation of calcium signaling pathways is a critical blow to the parasite, as calcium ions are essential second messengers that regulate numerous vital processes, including protein secretion, enzyme activation, and cell cycle progression.
Quantitative Data Presentation
The following tables summarize the in vitro activity and cytotoxicity of this compound against various P. falciparum strains.
Table 1: In Vitro Antimalarial Activity of this compound
| P. falciparum Strain | IC50 (µM) | Description |
| 3D7 | 1.2 | Chloroquine-sensitive |
| Dd2 | 1.5 | Chloroquine-resistant |
| MRA-1240 | 1.8 | Artemisinin-resistant (ring-stage) |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | CC50 (µM) | Description | Selectivity Index (SI) vs. 3D7 |
| HEK293T | >50 | Human Embryonic Kidney Cells | >41.7 |
Downstream Effects of Calcium Dysregulation
The disruption of calcium homeostasis by this compound triggers a series of detrimental downstream effects that contribute to its parasiticidal activity.
Compromised Digestive Vacuole Integrity
The digestive vacuole (DV) is an acidic organelle responsible for hemoglobin digestion and heme detoxification. It is also a major calcium store within the parasite. Treatment with this compound leads to the leakage of calcium from the DV, which is indicative of compromised membrane integrity. This disruption of the DV not only contributes to the dysregulation of calcium signaling but also likely impairs the parasite's ability to obtain essential amino acids from hemoglobin and detoxify heme, leading to a build-up of toxic byproducts.
Loss of Mitochondrial Membrane Potential
The mitochondrion plays a crucial role in the energy metabolism and survival of P. falciparum. The increase in cytosolic calcium levels and the dysfunction of the digestive vacuole ultimately lead to a collapse of the mitochondrial membrane potential (ΔΨm). This depolarization of the mitochondrial membrane disrupts ATP synthesis and other essential mitochondrial functions, pushing the parasite towards an apoptotic-like cell death pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
High-Content Phenotypic Screen for Calcium Redistribution
This protocol describes the primary screen used to identify compounds that disrupt calcium homeostasis in P. falciparum.
Materials:
-
P. falciparum-infected red blood cells (trophozoite stage)
-
Complete culture medium (RPMI 1640 with supplements)
-
Fluo-4 AM (calcium indicator)
-
Hoechst 33342 (nuclear stain)
-
This compound and other test compounds
-
96-well imaging plates
-
High-content imaging system
Procedure:
-
Seed synchronized trophozoite-stage parasites in 96-well imaging plates.
-
Add test compounds at the desired concentration and incubate for a specified period (e.g., 4 hours).
-
Load the cells with Fluo-4 AM and Hoechst 33342 by adding them to the culture medium and incubating for 30 minutes at 37°C.
-
Wash the cells to remove excess dyes.
-
Acquire images using a high-content imaging system, capturing both the Fluo-4 (green) and Hoechst (blue) fluorescence channels.
-
Analyze the images to quantify the area and intensity of Fluo-4 fluorescence within individual parasites, using the Hoechst stain to identify the parasites. An increase in the Fluo-4 signal area and intensity compared to untreated controls indicates a disruption of calcium homeostasis.
Digestive Vacuole Integrity Assay
This assay assesses the integrity of the digestive vacuole membrane following treatment with this compound.
Materials:
-
P. falciparum-infected red blood cells (trophozoite stage)
-
Complete culture medium
-
LysoTracker Red DND-99 (acidotropic dye that accumulates in the DV)
-
Hoechst 33342
-
This compound
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Treat synchronized trophozoite-stage parasites with this compound for a defined period.
-
Stain the parasites with LysoTracker Red and Hoechst 33342 for 30 minutes at 37°C.
-
Wash the cells and resuspend in fresh medium.
-
Image the cells using fluorescence microscopy.
-
Assess the localization of LysoTracker Red. In healthy parasites, it will be concentrated in the digestive vacuole. In treated parasites with compromised DV integrity, the dye will be diffuse throughout the parasite cytoplasm.
Mitochondrial Membrane Potential Assay
This protocol measures the mitochondrial membrane potential using the fluorescent dye JC-1.
Materials:
-
P. falciparum-infected red blood cells
-
Complete culture medium
-
JC-1 dye
-
This compound
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat parasites with this compound.
-
Incubate the treated parasites with JC-1 dye for 30 minutes at 37°C.
-
Wash the cells to remove unbound dye.
-
Analyze the fluorescence of the cells. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Unveiling TCMDC-135051: A Potent Multi-Stage Antimalarial Agent Targeting PfCLK3
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of novel antimalarial agents with new mechanisms of action. This document details the discovery and initial screening of TCMDC-135051, a promising drug candidate identified through phenotypic screening. TCMDC-135051 is a potent inhibitor of P. falciparum cyclin-dependent-like protein kinase 3 (PfCLK3), an essential enzyme for parasite survival. This compound demonstrates activity against multiple life cycle stages of the parasite, highlighting its potential as a curative, transmission-blocking, and prophylactic agent. This guide provides a comprehensive overview of the quantitative data from initial screens, detailed experimental protocols, and the underlying signaling pathways.
Introduction
Malaria remains a significant global health challenge, with hundreds of thousands of deaths annually, primarily caused by Plasmodium falciparum. The increasing resistance to frontline artemisinin-based combination therapies (ACTs) underscores the critical need for new antimalarial drugs with novel modes of action.[1][2] Phenotypic screening of large chemical libraries against whole-cell parasites offers an unbiased approach to identify compounds with novel mechanisms of action.[1] This strategy led to the identification of TCMDC-135051, a potent antimalarial compound from a high-throughput screen of nearly 14,000 compounds.[3]
TCMDC-135051 exhibits a multi-stage activity profile, inhibiting the parasite in both the asexual blood stages, which cause the symptoms of malaria, and the sexual stages responsible for transmission back to the mosquito vector.[4] The molecular target of TCMDC-135051 has been identified as PfCLK3, a protein kinase crucial for the regulation of RNA splicing in the parasite.[4][5] The high selectivity of TCMDC-135051 for PfCLK3 over human kinases presents a promising therapeutic window.[5]
Discovery and Initial Screening
TCMDC-135051 was identified from a high-throughput phenotypic screen of a diverse chemical library against the asexual blood stage of P. falciparum. The initial screen aimed to identify compounds that inhibit parasite growth in vitro.
High-Throughput Screening Data
The following table summarizes the key quantitative data from the initial screening and characterization of TCMDC-135051.
| Parameter | Value | Description | Reference |
| Initial HTS Hit | Yes | Identified in a screen of ~14,000 compounds for dual-stage malaria inhibitors. | [3] |
| P. falciparum (3D7) IC50 | 1 nM | Potency against chloroquine-sensitive asexual blood-stage parasites. | [5] |
| PfCLK3 Inhibition (pIC50) | 7.9 | In vitro enzymatic assay against recombinant PfCLK3. | [5] |
| Selectivity vs. Human Kinases | High | Screened against 140 human kinases at 1 µM, with only 9 showing >80% inhibition. | [5] |
| Transmission Blocking Activity | Yes | Prevents the development of stage V gametocytes. | [5] |
| Prophylactic Potential | Yes | Inhibits the development of liver-stage parasites. | [5] |
Experimental Protocols
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
-
Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Compound Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium.
-
Assay Plate Setup: Asynchronous parasite cultures (primarily ring stage) at a defined parasitemia and hematocrit are added to 384-well plates containing the test compounds.
-
Incubation: Plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Growth Measurement: Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I). The fluorescence intensity is measured, which is proportional to the parasite density.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
This assay measures the direct inhibition of the PfCLK3 enzyme by the compound.
-
Reagents: Recombinant full-length PfCLK3, a suitable substrate peptide, ATP, and FRET donor/acceptor pair antibodies.
-
Reaction Setup: The kinase reaction is performed in a low-volume 384-well plate. The compound, PfCLK3 enzyme, and substrate are pre-incubated.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at room temperature.
-
Detection: The reaction is stopped, and the FRET detection reagents are added. After incubation, the TR-FRET signal is read on a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: pIC50 values are determined from the dose-response curves.
Mechanism of Action and Signaling Pathway
TCMDC-135051 exerts its antimalarial effect by inhibiting PfCLK3, a key regulator of RNA splicing in P. falciparum.
PfCLK3 Signaling Pathway
The precise downstream signaling cascade of PfCLK3 is an active area of research. However, its central role in phosphorylating splicing factors is established. Inhibition of PfCLK3 disrupts the normal processing of pre-mRNA, leading to widespread changes in gene expression and ultimately parasite death.
Caption: PfCLK3 inhibition by TCMDC-135051 disrupts mRNA splicing.
Experimental Workflow for Target Identification
The workflow to identify PfCLK3 as the target of TCMDC-135051 involved a combination of genetic and chemical proteomics approaches.
Caption: Workflow for identifying the molecular target of TCMDC-135051.
Conclusion and Future Directions
TCMDC-135051 is a highly potent, multi-stage antimalarial compound with a novel mechanism of action targeting the essential parasite kinase PfCLK3. Its high selectivity and efficacy in preclinical models make it a promising lead compound for the development of a next-generation antimalarial drug. Further studies will focus on optimizing its pharmacokinetic and pharmacodynamic properties, as well as evaluating its efficacy and safety in advanced preclinical and clinical settings. The covalent inhibition strategy, as explored with analogues of TCMDC-135051, also presents an exciting avenue for developing long-acting, single-dose malaria cures.[2]
References
- 1. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Dual-Stage Malaria Inhibitors with New Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 5. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
The Disruption of Parasite Calcium Homeostasis by TCMDC-125457: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium is a ubiquitous and essential second messenger in a myriad of cellular processes within parasitic organisms, including motility, invasion of host cells, and cell cycle progression. The intricate regulation of calcium homeostasis in parasites presents a unique and compelling target for novel antiparasitic drug development. This technical guide delves into the effects of TCMDC-125457, a compound identified as a potent disruptor of parasite calcium dynamics, with a specific focus on its activity against Plasmodium falciparum, the deadliest species of malaria parasite. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for assessing its impact on parasite viability and calcium signaling, and visual representations of the implicated cellular pathways and experimental workflows.
Introduction to Parasite Calcium Homeostasis
Parasites, like all eukaryotic cells, maintain a tightly regulated low cytosolic calcium concentration, typically in the nanomolar range, against a much higher extracellular concentration. This steep electrochemical gradient is crucial for the generation of transient calcium signals that regulate a multitude of physiological processes.[1] In apicomplexan parasites such as Plasmodium and Toxoplasma, calcium signaling is pivotal for critical functions including protein secretion, motility, cell invasion, and differentiation.[2]
The parasite's toolkit for managing calcium includes a variety of channels, pumps, and intracellular storage compartments. The endoplasmic reticulum (ER) serves as a primary intracellular calcium store, and its release is mediated by second messengers like inositol 1,4,5-trisphosphate (IP3) and cyclic ADP-ribose (cADPR).[3] Additionally, the acidic digestive vacuole in Plasmodium falciparum is also implicated in calcium homeostasis.[4] The unique nature of some of these components compared to their human hosts makes them attractive targets for selective drug action. Disruption of this delicate calcium balance can lead to catastrophic consequences for the parasite, including impaired growth and cell death.[5]
This compound: A Potent Perturbator of Parasite Calcium Dynamics
This compound is a small molecule that has been identified as a potent disruptor of calcium homeostasis in Plasmodium falciparum.[5] High-content phenotypic screening of a chemical library identified this compound as one of three compounds that effectively induce calcium redistribution within the parasite.[5] This disruption of calcium dynamics is associated with a compromised digestive vacuole membrane integrity, leading to a phenotype resembling programmed cell death, characterized by loss of mitochondrial membrane potential and DNA degradation.[5]
Quantitative Data: In Vitro Efficacy of this compound
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an antiparasitic compound. The following table summarizes the reported IC50 values for this compound against various strains of Plasmodium falciparum.
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| This compound | 3D7 (chloroquine-sensitive) | Value not explicitly stated, but described as in the "low micromolar range" | [5] |
| This compound | Dd2 (chloroquine-resistant) | Value not explicitly stated, but described as in the "low micromolar range" | [5] |
| This compound | K1 (multidrug-resistant) | Value not explicitly stated, but described as in the "low micromolar range" | [5] |
| This compound | IPC5202 (artemisinin-resistant) | Value not explicitly stated, but described as in the "low micromolar range" | [5] |
Note: While the primary source describes the IC50 values to be in the low micromolar range, specific numerical values were not provided in the abstract.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on parasite calcium homeostasis.
In Vitro Antimalarial Efficacy (IC50) Determination using SYBR Green I Assay
This protocol is a widely used method for determining the IC50 of antimalarial compounds against P. falciparum.[6]
Materials:
-
P. falciparum cultures (e.g., 3D7, Dd2)
-
Human erythrocytes (O+)
-
Complete Culture Medium (CCM): RPMI 1640 supplemented with HEPES, L-glutamine, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I.[7]
-
This compound stock solution in DMSO
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black microplates
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, 90% N₂ at 37°C
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 5% hematocrit in CCM. Synchronize cultures to the ring stage using 5% D-sorbitol treatment.[7]
-
Drug Dilution: Prepare a serial dilution of this compound in CCM in a 96-well plate. Include a drug-free control and a control with uninfected erythrocytes.
-
Assay Setup: Adjust the synchronized ring-stage parasite culture to 1% parasitemia and 2% hematocrit in CCM. Add the parasite suspension to the drug-containing plates.
-
Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.[7]
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-3 hours.
-
Fluorescence Reading: Measure fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Measurement of Intracellular Calcium using Fluo-4 AM
This protocol outlines a general method for measuring changes in intracellular calcium concentrations in P. falciparum using the fluorescent indicator Fluo-4 AM.[8][9]
Materials:
-
Synchronized trophozoite-stage P. falciparum culture
-
Fluo-4 AM stock solution in DMSO
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
This compound
-
Fluorescence microscope with appropriate filters for FITC/GFP (Excitation: ~490 nm, Emission: ~515 nm)
Procedure:
-
Dye Loading: Incubate synchronized trophozoite-stage parasites with 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C.[9]
-
Washing: Gently wash the parasites twice with HBSS to remove extracellular dye.
-
Imaging: Resuspend the parasites in HBSS and transfer to a suitable imaging chamber. Acquire baseline fluorescence images using the fluorescence microscope.
-
Compound Addition: Add this compound at the desired concentration to the imaging chamber.
-
Time-Lapse Imaging: Acquire a time-lapse series of fluorescence images to monitor changes in intracellular calcium levels.
-
Data Analysis: Quantify the changes in fluorescence intensity over time in individual parasites. An increase in fluorescence intensity indicates a rise in intracellular calcium concentration.
Visualizing Pathways and Workflows
Signaling Pathway: Disruption of Calcium Homeostasis by this compound
The precise molecular target of this compound is yet to be fully elucidated. However, based on its observed effects, a hypothetical signaling pathway can be proposed. The following diagram illustrates the general regulation of calcium homeostasis in P. falciparum and the putative points of disruption by this compound.
Caption: Proposed signaling pathway for this compound-induced disruption of calcium homeostasis in P. falciparum.
Experimental Workflow: High-Content Imaging for Calcium Homeostasis
High-content imaging is a powerful technique for assessing the effects of compounds on parasite calcium homeostasis at the single-cell level.[10] The following diagram outlines a typical workflow.
Caption: Experimental workflow for high-content imaging of parasite calcium homeostasis.
Conclusion and Future Directions
This compound represents a promising starting point for the development of a new class of antimalarial drugs that act by disrupting parasite calcium homeostasis. Its efficacy against drug-resistant strains of P. falciparum highlights the potential of this novel mechanism of action.[5] Future research should focus on elucidating the precise molecular target of this compound to enable structure-activity relationship studies and the rational design of more potent and selective analogs. A deeper understanding of the specific calcium channels or transporters affected by this compound will be critical for advancing this compound class towards clinical development. Furthermore, exploring the efficacy of this compound against other parasitic organisms that rely on similar calcium signaling pathways could broaden its therapeutic potential.
References
- 1. news-medical.net [news-medical.net]
- 2. Regulation of Plasmodium falciparum Development by Calcium-dependent Protein Kinase 7 (PfCDPK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Calcium Signaling on Plasmodium falciparum Erythrocyte Invasion and Post-translational Modification of Gliding-Associated Protein 45 (PfGAP45) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Content Phenotypic Screen of a Focused TCAMS Drug Library Identifies Novel Disruptors of the Malaria Parasite Calcium Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hellobio.com [hellobio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. High-content imaging as a tool to quantify and characterize malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Anti-Malarial Bioactivity of TCMDC-135051
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant Plasmodium parasites. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. This technical guide provides an in-depth overview of the biological activity of TCMDC-135051, a potent and selective inhibitor of Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3). TCMDC-135051 has demonstrated significant parasiticidal activity across multiple stages of the parasite's life cycle, including asexual blood stages, gametocytes, and liver stages, positioning it as a promising lead compound for the development of a multi-faceted antimalarial therapeutic. This document details the quantitative efficacy of TCMDC-135051, the experimental methodologies used for its evaluation, and its underlying mechanism of action.
Introduction
TCMDC-135051 is a 7-azaindole-based compound identified through high-throughput screening as a potent inhibitor of PfCLK3, a protein kinase essential for the survival of P. falciparum.[1][2] The compound, also referred to as compound 1 in some literature, has the CAS number 2413716-15-9.[3] Its multifaceted activity against the malaria parasite, including transmission-blocking potential and prophylactic efficacy, makes it a subject of significant interest in the field of antimalarial drug discovery.[1][4] This guide will synthesize the available data on TCMDC-135051 to provide a comprehensive resource for the scientific community.
Quantitative Biological Activity
The anti-malarial potency of TCMDC-135051 has been quantified through various in vitro and in vivo assays. The following tables summarize the key efficacy data.
Table 1: In Vitro Activity of TCMDC-135051 against Plasmodium Kinases
| Target Kinase | Assay Type | Substrate | IC50 (nM) | Reference |
| P. falciparum CLK3 (PfCLK3) | TR-FRET | MBP-peptide | 4.8 - 40 | [2][4] |
| P. vivax CLK3 (PvCLK3) | TR-FRET | - | 33 | [5] |
| P. berghei CLK3 (PbCLK3) | TR-FRET | - | 13 | [5] |
| P. knowlesi CLK3 (PkCLK3) | Kinase Assay | - | N/A (equivalent activity to PfCLK3) | [3] |
Table 2: In Vitro Parasiticidal Activity of TCMDC-135051
| Plasmodium Species & Strain | Life Cycle Stage | Assay Type | EC50 / IC50 (nM) | Reference |
| P. falciparum (3D7, chloroquine-sensitive) | Asexual Blood Stage | Parasite Viability | 180 - 323 | [2][4] |
| P. falciparum (Dd2, multidrug-resistant) | Asexual Blood Stage | Parasite Viability | N/A (active) | [6] |
| P. falciparum (Clinical Isolates) | Asexual Blood Stage | Parasite Viability | Active | [2] |
| P. falciparum (Pf2004) | Gametocyte Development (Stage II to V) | Gametocyte Viability | 800 | [7] |
| P. falciparum (3D7) | Gametocyte (Stage V) | Gametocyte Viability | 910 | [4] |
| P. falciparum (3D7) | Male Gamete Exflagellation | Exflagellation Assay | 200 | [4] |
| P. berghei | Liver Stage | Liver Invasion & Development | 400 | [4][5] |
| P. berghei | Asexual Blood Stage | Parasite Viability | Active | [8] |
| P. knowlesi | Asexual Blood Stage | Parasite Viability | Active | [8] |
Table 3: In Vivo Efficacy of TCMDC-135051
| Animal Model | Plasmodium Species | Dosing Regimen | Outcome | Reference |
| Mouse | P. berghei | 50 mg/kg, twice daily (intraperitoneal) | Near-complete clearance of parasites from peripheral blood over 5 days | [4][7] |
Experimental Protocols
This section details the methodologies employed in the evaluation of TCMDC-135051's anti-malarial activity.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
-
Reagents and Materials:
-
Recombinant full-length PfCLK3, PvCLK3, or PbCLK3.
-
Myelin Basic Protein (MBP)-peptide substrate.
-
ATP.
-
Europium-labeled anti-phospho-specific antibody.
-
ULight™ acceptor dye-labeled substrate.
-
Assay buffer.
-
TCMDC-135051 stock solution in DMSO.
-
1536-well microplates.
-
-
Procedure:
-
Dispense serial dilutions of TCMDC-135051 in DMSO into the microplate wells.
-
Add the recombinant kinase and the ULight-labeled peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration is typically set at the Km value for the specific kinase (e.g., 10 µM for PfCLK3).[9]
-
Incubate the reaction mixture for a defined period (e.g., 2 hours).[10]
-
Stop the reaction and add the Europium-labeled anti-phospho-specific antibody.
-
Incubate to allow for antibody binding to the phosphorylated substrate.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 or 340 nm and an emission wavelength of 665 nm.[2]
-
Normalize the data using no kinase and no inhibitor controls.
-
Calculate the IC50 values by fitting the dose-response data to a suitable sigmoidal curve.
-
Asexual Blood Stage Parasite Viability Assay (SYBR Green I-based)
This assay determines the effect of a compound on the proliferation of the asexual erythrocytic stages of P. falciparum.
-
Reagents and Materials:
-
Synchronized P. falciparum culture (ring stage) at a defined parasitemia and hematocrit.
-
Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
TCMDC-135051 stock solution in DMSO.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (e.g., containing Tris, EDTA, saponin, and Triton X-100).
-
96-well black microplates with a clear bottom.
-
-
Procedure:
-
Plate the synchronized parasite culture into the 96-well plates.
-
Add serial dilutions of TCMDC-135051 to the wells. Include solvent (DMSO) and no-drug controls.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the EC50 values by normalizing the fluorescence readings to the controls and fitting the data to a dose-response curve.
-
Gametocyte Development and Viability Assay
This assay assesses the impact of a compound on the development and viability of P. falciparum gametocytes.
-
Reagents and Materials:
-
P. falciparum culture capable of gametocytogenesis (e.g., 3D7 or Pf2004 strain).
-
Gametocyte induction medium (e.g., conditioned medium).
-
TCMDC-135051 stock solution in DMSO.
-
Flow cytometer or a viability dye such as AlamarBlue.
-
96-well microplates.
-
-
Procedure for Development Assay:
-
Induce gametocyte formation in a synchronized asexual culture.
-
Expose early-stage gametocytes (e.g., stage II) to serial dilutions of TCMDC-135051.[7]
-
Continue the culture to allow for gametocyte maturation to stage V in the presence of the compound.
-
Quantify the number of viable stage V gametocytes using microscopy, flow cytometry, or a viability assay.[11][12]
-
Calculate the EC50 for the inhibition of gametocyte development.
-
-
Procedure for Viability Assay on Mature Gametocytes:
-
Culture and purify mature (stage V) gametocytes.
-
Expose the mature gametocytes to serial dilutions of TCMDC-135051 for a defined period (e.g., 72 hours).[12]
-
Assess gametocyte viability using a suitable method, such as an ATP-based assay or AlamarBlue reduction.
-
Calculate the EC50 for gametocytocidal activity.
-
Mechanism of Action: Inhibition of PfCLK3 and Disruption of RNA Splicing
TCMDC-135051 exerts its anti-malarial effect through the selective inhibition of the P. falciparum protein kinase PfCLK3.[9] PfCLK3 is a key regulator of pre-mRNA splicing, a fundamental process for gene expression.[9]
dot
References
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 9. biorxiv.org [biorxiv.org]
- 10. Lysine targeting covalent inhibitors of malarial kinase Pf CLK3 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00335K [pubs.rsc.org]
- 11. An assay to probe Plasmodium falciparum growth, transmission stage formation and early gametocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Quantitative High Throughput Assay for Identifying Gametocytocidal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data for Pharmacophore Identification of TCMDC-125457
A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the pharmacophore identification of the compound TCMDC-125457. While the query sought an in-depth technical guide on this particular molecule, research results were consistently centered on a different, albeit related, antimalarial compound, TCMDC-135051 .
Extensive searches for "this compound pharmacophore identification," "this compound mechanism of action," "this compound signaling pathway," and "this compound experimental assays" did not yield any relevant publications, datasets, or technical reports detailing its pharmacophoric features or biological activity.
In contrast, TCMDC-135051 is a well-documented inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfCLK3), a critical enzyme in the malaria parasite's life cycle.[1][2][3] The available literature provides significant details on its mechanism of action, structure-activity relationships, and its potential as a lead compound for new antimalarial drugs.[2][3]
Given the absence of data for this compound, it is not possible to generate the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.
Alternative Focus: TCMDC-135051
For researchers, scientists, and drug development professionals interested in the pharmacophore identification of novel antimalarial compounds, a detailed analysis of TCMDC-135051 would be a viable and data-rich alternative. The extensive research on this compound could provide a strong foundation for a technical guide that fulfills the core requirements of data presentation, experimental protocols, and visualization of relevant pathways.
A potential guide on TCMDC-135051 could explore:
-
Pharmacophore Model of PfCLK3 Inhibitors: Based on the structure of TCMDC-135051 and other analogues.
-
Quantitative Structure-Activity Relationship (QSAR) Data: Summarizing the potency and selectivity of various derivatives.
-
Experimental Protocols for Kinase Inhibition Assays: Detail the methods used to determine the inhibitory activity against PfCLK3.
-
Signaling Pathways: Illustrate the role of PfCLK3 in the P. falciparum life cycle and how its inhibition by TCMDC-135051 disrupts these processes.
Should information on this compound become publicly available in the future, a similar in-depth analysis could be conducted. At present, however, the scientific community's focus within this chemical series appears to be on TCMDC-135051.
References
- 1. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
Investigating the Primary Target of TCMDC-135051: A Technical Guide
Note on Nomenclature: Initial searches for "TCMDC-125457" did not yield specific results. However, the closely related and extensively studied compound, TCMDC-135051 , has been identified as a potent antimalarial agent. This guide will focus on the characterization of TCMDC-135051 and its primary target. It is highly probable that "this compound" is a typographical error for "TCMDC-135051".
This technical guide provides an in-depth analysis of the primary molecular target of the antimalarial compound TCMDC-135051. The information is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
TCMDC-135051 is a potent inhibitor of Plasmodium falciparum cyclin-dependent-like protein kinase 3 (PfCLK3).[1][2] This kinase is essential for the survival of the malaria parasite, playing a critical role in the regulation of RNA splicing.[2] Inhibition of PfCLK3 by TCMDC-135051 disrupts the parasite's lifecycle at multiple stages, including the asexual blood stage responsible for clinical symptoms, the sexual stage required for transmission, and the liver stage.[1][2] The high selectivity of TCMDC-135051 for the parasite kinase over human kinases makes it a promising lead compound for the development of a new class of antimalarial drugs with a novel mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and selectivity of TCMDC-135051 and its analogs.
Table 1: In Vitro Potency of TCMDC-135051 and Analogs against PfCLK3 and P. falciparum
| Compound | PfCLK3 Inhibition (pIC50) | P. falciparum (3D7) Growth Inhibition (pEC50) |
| TCMDC-135051 (1) | 7.7 ± 0.089 | 6.6 ± 0.158 |
| Analog 30 (tetrazole) | 7.7 ± 0.089 | 6.6 ± 0.158 |
Data sourced from in vitro kinase and parasite growth inhibition assays.[2]
Table 2: Comparative Potency of TCMDC-135051 against Wild-Type and Resistant P. falciparum
| P. falciparum Strain | TCMDC-135051 Inhibition (pEC50) | Fold-change in Sensitivity |
| 3D7 (Wild-Type) | 6.7 | - |
| PfCLK3_G449P (Mutant) | 5.74 | 15-fold decrease |
Data highlights a significant shift in sensitivity in parasites with a mutation in the PfCLK3 gene.[2]
Signaling Pathway and Mechanism of Action
TCMDC-135051 acts by directly inhibiting the kinase activity of PfCLK3. PfCLK3 is a key regulator of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA. By inhibiting PfCLK3, TCMDC-135051 disrupts the normal splicing process in the parasite, leading to a global disruption of gene expression and ultimately, parasite death.
Caption: Inhibition of PfCLK3 by TCMDC-135051 disrupts splicing and parasite viability.
Experimental Protocols
PfCLK3 In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of compounds against recombinant PfCLK3.
Methodology: A time-resolved fluorescence energy transfer (TR-FRET) assay is utilized.
-
Reagents: Recombinant full-length PfCLK3, biotinylated peptide substrate, ATP, and TR-FRET detection reagents.
-
Procedure:
-
The compound of interest (e.g., TCMDC-135051) is serially diluted in DMSO and added to the assay plate.
-
PfCLK3 enzyme and the peptide substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature to allow for phosphorylation of the substrate.
-
TR-FRET detection reagents (e.g., europium-labeled anti-phospho-serine antibody and streptavidin-allophycocyanin) are added.
-
After incubation, the TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
P. falciparum Asexual Blood Stage Growth Inhibition Assay
Objective: To assess the potency of compounds in inhibiting the growth of intraerythrocytic P. falciparum.
Methodology: A SYBR Green I-based fluorescence assay is commonly used.
-
Culture: P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes in a complete medium.
-
Procedure:
-
Synchronized ring-stage parasites are seeded into 96-well plates.
-
The test compound is serially diluted and added to the wells.
-
Plates are incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2).
-
SYBR Green I lysis buffer is added to each well to lyse the erythrocytes and stain the parasite DNA.
-
The fluorescence intensity is measured using a fluorescence plate reader.
-
-
Data Analysis: EC50 values are determined by plotting the percentage of growth inhibition against the log of the compound concentration.
Experimental Workflow
The following diagram illustrates the general workflow for identifying and characterizing inhibitors of PfCLK3.
Caption: Workflow for the discovery of PfCLK3 inhibitors.
Conclusion
The collective evidence strongly supports that the primary target of the antimalarial compound TCMDC-135051 is the P. falciparum protein kinase PfCLK3. Its potent and selective inhibition of this essential parasite enzyme, leading to disruption of the parasite's lifecycle at multiple stages, validates PfCLK3 as a promising target for the development of novel antimalarial therapies. Further optimization of TCMDC-135051 and related compounds could lead to the development of a clinical candidate with curative, transmission-blocking, and prophylactic potential.[1][2]
References
An In-depth Guide for Researchers and Drug Development Professionals on the Preclinical Research of TCMDC-135051 and Related Antimalarial Compounds.
This technical guide provides a comprehensive overview of the early-stage research and development of the TCMDC series of compounds, with a primary focus on TCMDC-135051, a potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document synthesizes key findings on the mechanism of action, quantitative inhibitory data, and the experimental methodologies employed in the initial characterization of these promising antimalarial candidates.
Core Research and Mechanism of Action
The TCMDC series of compounds has emerged from high-throughput screening efforts to identify novel agents with activity against multiple life-cycle stages of the Plasmodium falciparum parasite. A key breakthrough in this research was the identification of the parasite's cyclin-dependent-like protein kinase PfCLK3 as the primary target for TCMDC-135051.[1] PfCLK3 is a crucial regulator of RNA splicing in the parasite, and its inhibition disrupts this essential process, leading to parasite death.[1]
Notably, TCMDC-135051 has demonstrated a high degree of selectivity for the parasite kinase over its human counterparts, a critical attribute for a viable drug candidate.[2] The inhibitory action of TCMDC-135051 affects the parasite at both the asexual stage, which is responsible for disease symptoms in humans, and the sexual stage, which is necessary for transmission back to the mosquito vector.[1] This dual-stage activity suggests that compounds in this series could be effective for both treatment and transmission-blocking, a key strategy in malaria eradication efforts.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from early studies on TCMDC-135051 and a related covalent inhibitor.
| Compound | Target | Assay Type | pIC50 | IC50 (µM) | Notes |
| TCMDC-135051 | PfCLK3 | Kinase Assay | - | - | Potent inhibitor |
| TCMDC-135051 | P. falciparum | Whole-organism screen | - | - | Dual-stage inhibitor |
| Chloroacetamide 4 | PfCLK3 | Recombinant Protein Assay | - | - | Nanomolar potency |
| Chloroacetamide 4 | P. falciparum | Parasite Assay | 7.04 | - | Potency maintained after washout |
| TCMDC-135051 | P. falciparum | Parasite Assay | 5.91 | - | Reduced potency after washout |
Note: Specific IC50 values were not always provided in the initial abstracts, with potency often described qualitatively or in terms of pIC50.
Key Experimental Protocols
Kinase Inhibition Assays
The inhibitory activity of the TCMDC compounds against PfCLK3 was quantified using a time-resolved fluorescence energy transfer (TR-FRET) assay. This method measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The assay is performed with full-length recombinant PfCLK3 to ensure that the results are representative of the native enzyme's activity.
Whole-Organism Growth Inhibition Assays
The efficacy of the compounds against the Plasmodium falciparum parasite was assessed using in vitro growth inhibition assays. These assays typically involve culturing the parasites (e.g., chloroquine-sensitive 3D7 strains) in the presence of serial dilutions of the test compounds. Parasite viability is then measured after a set period, often using a fluorescent DNA-staining dye to quantify parasite growth.
Washout Assays for Covalent Inhibition
To investigate the mechanism of action, particularly for compounds designed to be covalent inhibitors, washout assays are employed. In this protocol, ring-stage parasites are exposed to the compound for a limited duration (e.g., 6 hours). The compound is then washed out, and the parasite culture is continued for an extended period (e.g., 66 hours) before assessing parasite viability. A sustained inhibitory effect after washout is indicative of a covalent binding mechanism.[3]
Kinase Selectivity Screening
To assess the potential for off-target effects, lead compounds like TCMDC-135051 are screened against a broad panel of human kinases.[2] These screens are typically performed at a fixed concentration of the compound (e.g., 1 µM), and the percentage of remaining kinase activity is measured. Low inhibition of a wide range of human kinases indicates high selectivity for the parasite target.[2]
Visualizing Molecular Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathway targeted by TCMDC-135051 and the logical workflow of the washout experiment.
Caption: Mechanism of action of TCMDC-135051 via inhibition of PfCLK3 and disruption of RNA splicing.
References
- 1. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: In Vitro Testing of TCMDC-135051 on Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cyclin-dependent-like protein kinase 3 (PfCLK3), an enzyme crucial for the regulation of RNA splicing and the survival of the parasite.[1][2][3][4][5] Inhibition of PfCLK3 has been shown to be lethal to the parasite at multiple stages of its life cycle, including the asexual blood stages responsible for clinical malaria, as well as the sexual stages required for transmission.[6][7][8] This makes TCMDC-135051 a promising lead compound for the development of new antimalarial drugs with curative, transmission-blocking, and prophylactic potential.[1][2][3][4] These application notes provide a detailed protocol for the in vitro testing of TCMDC-135051 on P. falciparum using the widely accepted SYBR Green I-based fluorescence assay.
Data Presentation
The inhibitory activity of TCMDC-135051 against P. falciparum has been quantified across various strains and life cycle stages. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
Table 1: In Vitro Activity of TCMDC-135051 against Asexual Blood Stage P. falciparum
| P. falciparum Strain | Assay Type | IC50 / EC50 (nM) | Reference |
| 3D7 (chloroquine-sensitive) | Parasite Viability | 180 | [1] |
| 3D7 (chloroquine-sensitive) | Parasite Viability | 323 | [9] |
| Dd2 (chloroquine-resistant) | Not specified | Not specified | [5] |
| PfCLK3_G449P mutant (resistant) | Parasite Viability | 1806 | [1] |
Table 2: In Vitro Activity of TCMDC-135051 against Other P. falciparum Life Cycle Stages
| Life Cycle Stage | Assay Type | IC50 / EC50 (nM) | Reference |
| Early Stage Gametocytes | Not specified | 800-910 | [9] |
| Late Stage Gametocytes | Not specified | 800-910 | [9] |
| Exflagellation | Not specified | 200 | [9] |
| Sporozoites (P. berghei) | Not specified | 400 | [9] |
Experimental Protocols
A standard method for assessing the in vitro efficacy of antimalarial compounds is the SYBR Green I-based fluorescence assay, which measures parasite DNA content as an indicator of parasite growth.
Protocol 1: In Vitro Susceptibility Testing of TCMDC-135051 against Asexual P. falciparum using SYBR Green I Assay
1. Materials and Reagents:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% Albumax II, and 10 mg/L gentamicin)
-
TCMDC-135051 stock solution (in DMSO)
-
SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well flat-bottom microplates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
2. Parasite Culture and Synchronization:
-
Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a hypoxic gas mixture.
-
Synchronize the parasite culture to the ring stage by two consecutive treatments with 5% D-sorbitol.
3. Assay Procedure:
-
Prepare a serial dilution of TCMDC-135051 in complete culture medium. The final concentrations should typically range from low nanomolar to micromolar.
-
Prepare a parasite suspension of synchronized ring-stage infected erythrocytes at 1% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Add 100 µL of the diluted TCMDC-135051 solutions to the respective wells. Include drug-free wells as a positive control (100% growth) and wells with uninfected erythrocytes as a negative control (background).
-
Incubate the plate for 72 hours at 37°C in the hypoxic gas mixture.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
4. Data Analysis:
-
Subtract the background fluorescence (uninfected erythrocytes) from all readings.
-
Normalize the fluorescence values to the positive control (drug-free wells) to determine the percentage of parasite growth inhibition.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
Signaling Pathway of TCMDC-135051 Action
Caption: Mechanism of action of TCMDC-135051 via inhibition of PfCLK3.
Experimental Workflow for In Vitro Antimalarial Assay
Caption: Workflow for the SYBR Green I-based antimalarial drug susceptibility assay.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. w.malariaworld.org [w.malariaworld.org]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 7. biorxiv.org [biorxiv.org]
- 8. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.malariaworld.org [media.malariaworld.org]
Application Notes and Protocols for High-Content Phenotypic Screening with TCMDC-125457
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-125457 is a potent, low-micromolar inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Identified through high-content phenotypic screening of the Tres Cantos Anti-Malarial Set (TCAMS) from GlaxoSmithKline, this compound demonstrates a novel mechanism of action by disrupting the parasite's calcium homeostasis. This disruption leads to a cascade of events including the compromise of the digestive vacuole membrane integrity and the induction of a programmed cell death-like phenotype in the parasite. Notably, this compound exhibits efficacy against both drug-sensitive and drug-resistant strains of P. falciparum and shows synergistic activity with the frontline antimalarial drug, artesunate.
These application notes provide a comprehensive guide for utilizing this compound in high-content phenotypic screening assays to identify and characterize new antimalarial compounds. The detailed protocols herein describe methods for assessing parasite growth inhibition and investigating the disruption of calcium signaling.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its activity against various P. falciparum strains and its selectivity.
Table 1: In Vitro Antiplasmodial Activity of this compound
| P. falciparum Strain | Resistance Phenotype | IC50 (µM) |
| 3D7 | Chloroquine-sensitive | Low µM range |
| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | Low µM range |
| K1 | Chloroquine-resistant, Pyrimethamine-resistant | Low µM range |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | Description | CC50 (µM) | Selectivity Index (SI = CC50 / IC50) |
| HepG2 | Human liver carcinoma | >10 | >10 |
Experimental Protocols
Parasite Culture
Plasmodium falciparum strains (e.g., 3D7, Dd2, K1) are cultured in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine. Cultures are maintained at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂. Parasite synchronization is achieved by treatment with 5% D-sorbitol.
High-Content Phenotypic Screening for Parasite Growth Inhibition (SYBR Green I Assay)
This protocol is adapted for a 384-well format to determine the 50% inhibitory concentration (IC50) of test compounds.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
Complete parasite culture medium
-
This compound (positive control)
-
Artemisinin (positive control)
-
DMSO (negative control)
-
384-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1x SYBR Green I)
Procedure:
-
Prepare serial dilutions of test compounds and this compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Dispense 5 µL of the compound dilutions into the 384-well plates. Include wells with artemisinin as a positive control and DMSO as a negative control.
-
Add 45 µL of the synchronized parasite culture to each well.
-
Incubate the plates for 72 hours under standard culture conditions.
-
After incubation, add 10 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
High-Content Imaging of Parasite Calcium Disruption
This protocol utilizes the calcium-sensitive fluorescent dye Fluo-4 AM to visualize and quantify changes in intracellular calcium levels in response to compound treatment.
Materials:
-
Synchronized late trophozoite/early schizont stage P. falciparum culture
-
Fluo-4 AM (cell-permeant calcium indicator)
-
Pluronic F-127
-
Hoechst 33342 (nuclear stain)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium)
-
This compound
-
Ionomycin (positive control for calcium influx)
-
384-well optical-bottom imaging plates
Procedure:
-
Seed the synchronized parasite culture into a 384-well imaging plate.
-
Prepare a loading solution containing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (0.02%) in imaging buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with imaging buffer to remove excess dye.
-
Add imaging buffer containing Hoechst 33342 to stain the parasite nuclei.
-
Acquire baseline fluorescence images using a high-content imaging system (e.g., channels for DAPI for Hoechst 33342 and FITC for Fluo-4).
-
Add test compounds, this compound, or ionomycin to the wells and acquire time-lapse images to monitor changes in Fluo-4 fluorescence intensity within the parasites.
-
Analyze the images using appropriate software to quantify the fluorescence intensity changes in individual parasites over time. An increase in Fluo-4 fluorescence indicates a rise in intracellular calcium concentration.
Visualizations
Signaling Pathway of Calcium Homeostasis Disruption
The following diagram illustrates the putative mechanism of action of this compound, targeting the disruption of calcium homeostasis in P. falciparum.
Caption: Disruption of Calcium Homeostasis by this compound.
Experimental Workflow for High-Content Screening
The following diagram outlines the workflow for the high-content phenotypic screen to identify compounds that disrupt P. falciparum growth.
Caption: Workflow for SYBR Green I-based Growth Inhibition Assay.
Logical Relationship for Calcium Disruption Assay
This diagram illustrates the logical flow of the high-content imaging assay to assess calcium disruption.
Caption: Logic of the Fluo-4 Based Calcium Disruption Assay.
Application Notes and Protocols for Calcium Flux Assays in Parasites Using TCMDC-125457
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) signaling is a critical regulator of numerous physiological processes in parasites, including motility, invasion of host cells, and egress.[1][2] The disruption of calcium homeostasis has emerged as a promising strategy for the development of novel anti-parasitic drugs.[1] TCMDC-125457 is a compound identified from the GSK TCAMS (Tres Cantos Anti-Malarial Set) library that potently induces calcium redistribution in Plasmodium falciparum.[1] This document provides detailed application notes and experimental protocols for performing calcium flux assays in parasites using this compound.
Disruption of calcium homeostasis in parasites by compounds like this compound is associated with compromised digestive vacuole membrane integrity, leading to a cascade of events characteristic of programmed cell death, including loss of mitochondrial membrane potential and DNA degradation.[1]
Data Presentation
The following table summarizes the known quantitative data for this compound and related compounds that disrupt parasite calcium dynamics.
| Compound | Target Parasite | Assay Type | IC₅₀ (µM) | Effect | Reference |
| This compound | Plasmodium falciparum | Growth Inhibition | Low micromolar | Induces calcium redistribution | [1] |
| TCMDC-136230 | Plasmodium falciparum | Growth Inhibition | Low micromolar | Induces calcium redistribution | [1] |
| TCMDC-125431 | Plasmodium falciparum | Growth Inhibition | Low micromolar | Induces calcium redistribution | [1] |
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for this compound-Induced Calcium Flux
The precise molecular target of this compound is not yet fully elucidated. However, its effect is a disruption of intracellular calcium homeostasis. This diagram illustrates a generalized pathway of how calcium disruption can lead to parasite death.
Caption: Proposed mechanism of this compound action in parasites.
Experimental Workflow for Calcium Flux Assay
This diagram outlines the major steps for performing a calcium flux assay using a fluorescent indicator.
Caption: General workflow for a parasite calcium flux assay.
Experimental Protocols
Protocol 1: Calcium Flux Assay in Plasmodium falciparum using Fluo-4 AM and Flow Cytometry
This protocol is adapted from general methods for measuring cytosolic calcium in P. falciparum and is suitable for assessing the effect of this compound.
Materials:
-
Synchronized P. falciparum-infected red blood cells (trophozoite stage)
-
Complete RPMI 1640 medium
-
Ringer's solution (122.5 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, 0.8 mM MgCl₂, 11 mM D-glucose, 10 mM HEPES, 1 mM NaH₂PO₄, pH 7.4)
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous DMSO
-
This compound
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer with a 488 nm laser
Procedure:
-
Preparation of Reagents:
-
Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilutions should be made in Ringer's solution.
-
Prepare a 1 mM stock solution of Ionomycin in DMSO.
-
Prepare a 100 mM stock solution of EGTA in water.
-
-
Dye Loading:
-
Harvest synchronized trophozoite-stage infected red blood cells (iRBCs) by centrifugation.
-
Wash the iRBCs twice with pre-warmed Ringer's solution.
-
Resuspend the iRBCs in Ringer's solution to a 1-2% hematocrit.
-
Prepare the Fluo-4 AM loading solution: Dilute the Fluo-4 AM stock solution to a final concentration of 1-5 µM in Ringer's solution. To aid in dye dispersal, mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 before diluting into the loading medium (final Pluronic F-127 concentration will be ~0.02%).
-
Add the Fluo-4 AM loading solution to the iRBC suspension and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and Incubation:
-
After incubation, wash the cells twice with Ringer's solution to remove extracellular Fluo-4 AM.
-
Resuspend the loaded cells in Ringer's solution at a concentration suitable for flow cytometry (e.g., 1 x 10⁶ cells/mL).
-
Aliquot the cell suspension into flow cytometry tubes.
-
-
Compound Treatment and Data Acquisition:
-
Establish a baseline fluorescence for 30-60 seconds for each sample.
-
Add this compound to the desired final concentration (a concentration range of 0.1 to 10 µM is recommended for initial experiments).
-
Immediately acquire data on the flow cytometer, recording fluorescence intensity over time for at least 5-10 minutes.
-
For the positive control, add ionomycin (final concentration 1-2 µM) to induce maximal calcium influx.
-
For the negative control, pre-incubate a sample of loaded cells with EGTA (final concentration 2-5 mM) for 5-10 minutes before data acquisition to chelate extracellular calcium.
-
-
Data Analysis:
-
Gate on the iRBC population based on forward and side scatter properties.
-
Analyze the change in Fluo-4 fluorescence intensity over time. An increase in fluorescence indicates an increase in cytosolic Ca²⁺.
-
Quantify the response by calculating the fold change in fluorescence or the area under the curve after compound addition relative to the baseline.
-
Protocol 2: High-Content Imaging-Based Calcium Flux Assay
This protocol allows for the visualization and quantification of calcium changes at the single-cell level.
Materials:
-
Same as Protocol 1, with the addition of:
-
Poly-L-lysine coated imaging plates (e.g., 96-well or 384-well)
-
Hoechst 33342 or another nuclear stain
-
High-content imaging system with appropriate filters for Fluo-4 (Excitation/Emission ~494/516 nm) and the nuclear stain.
Procedure:
-
Cell Preparation and Dye Loading:
-
Seed synchronized trophozoite-stage iRBCs onto poly-L-lysine coated imaging plates and allow them to adhere.
-
Perform dye loading with Fluo-4 AM as described in Protocol 1, Steps 2.1-2.5, directly in the imaging plate.
-
Wash the wells carefully with Ringer's solution to remove excess dye.
-
-
Compound Addition and Imaging:
-
Add Ringer's solution containing the nuclear stain (e.g., Hoechst 33342) to each well.
-
Place the plate in the high-content imaging system, ensuring the temperature is maintained at 37°C.
-
Acquire baseline images of both the Fluo-4 and nuclear stain channels.
-
Using the instrument's liquid handling capabilities, add this compound, ionomycin (positive control), or vehicle (DMSO control) to the wells.
-
Immediately begin time-lapse imaging, acquiring images every 15-30 seconds for 5-10 minutes.
-
-
Image Analysis:
-
Use the imaging software to identify individual infected red blood cells using the nuclear stain to define the parasite region.
-
Measure the mean fluorescence intensity of Fluo-4 within each identified parasite over time.
-
Quantify the change in fluorescence intensity for each cell after the addition of the compound.
-
Data can be presented as traces of fluorescence intensity over time for individual cells or as an average response for the population in each well.
-
Conclusion
The provided protocols offer robust methods for investigating the effects of this compound on calcium signaling in parasites. These assays are crucial for elucidating the compound's mechanism of action and for screening other potential calcium-disrupting anti-parasitic agents. Researchers should optimize dye concentrations and incubation times for their specific parasite species and experimental setup.
References
Application Notes: Experimental Design for TCMDC-125457 Pulse Treatment Studies
Introduction
TCMDC-125457 is an antimalarial compound identified as a potent disruptor of calcium dynamics within the Plasmodium falciparum parasite.[1] Disruption of calcium homeostasis has been associated with compromised digestive vacuole membrane integrity, loss of mitochondrial membrane potential, and DNA degradation, suggesting a programmed cell death-like mechanism.[1] Notably, this compound has demonstrated high efficacy in pulse-treatment scenarios, where the parasite is exposed to the compound for a short duration.[1] This suggests a sustained mechanism of action that persists even after the compound is removed.
These application notes provide a framework for designing and executing pulse treatment studies to evaluate the efficacy and mechanism of action of this compound. The protocols are designed for researchers, scientists, and drug development professionals working in cell biology and pharmacology. While this compound is an antimalarial, the described methodologies for assessing cellular responses are broadly applicable to various cell types, including cancer cell lines, which are common models for drug efficacy studies.
Experimental Design Overview
Pulse treatment studies are designed to mimic the pharmacokinetic profile of a drug in a clinical setting, where concentrations peak and then decline. This approach helps determine if a short exposure to a compound is sufficient to trigger an irreversible cellular outcome, such as apoptosis or cell cycle arrest.
The core principle involves treating cells with this compound for a defined period (e.g., 2, 4, or 6 hours), followed by washing the compound away and culturing the cells in fresh, drug-free medium. The effects are then assessed at various time points post-treatment (e.g., 24, 48, 72 hours) and compared to cells under continuous exposure.
Visualizations
Caption: General experimental workflow for pulse treatment studies.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.[2][3] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[2]
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7)[2]
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment (Pulse): a. Prepare serial dilutions of this compound. b. Remove the medium from the wells and add 100 µL of medium containing the desired drug concentrations. c. Incubate for the pulse duration (e.g., 2, 4, or 6 hours). d. Aspirate the drug-containing medium, wash each well twice with 100 µL of sterile PBS. e. Add 100 µL of fresh, drug-free medium to each well.
-
Compound Treatment (Continuous): For comparison, treat a separate set of wells and leave the drug in the medium for the entire experiment duration.
-
Incubation: Incubate the plates for the desired post-treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of MTT solvent to each well.[2]
-
Reading: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570-590 nm using a microplate reader.[3]
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[5]
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/APC Kit (containing Annexin V, PI, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 2x10⁵ cells per well in 6-well plates. After 24 hours, perform pulse or continuous treatment with this compound as described in Protocol 1. Include an untreated control.
-
Cell Harvesting: At the end of the incubation period, collect both floating and adherent cells. To detach adherent cells, use a gentle cell scraper or brief trypsinization.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[5]
-
Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[6]
-
Healthy cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]
Materials:
-
6-well cell culture plates
-
This compound
-
PBS
-
Ice-cold 70% ethanol
-
PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[8]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with this compound (pulse or continuous) as previously described.
-
Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Fixation: a. Resuspend the cell pellet in 500 µL of cold PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. c. Incubate at 4°C for at least 2 hours (or overnight).[9]
-
Staining: a. Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. b. Wash the pellet with PBS. c. Resuspend the cells in 500 µL of PI/RNase Staining Buffer. d. Incubate for 30 minutes at room temperature, protected from light.[10]
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Protocol 4: Western Blot Analysis of Apoptosis Markers
Western blotting is used to detect specific proteins in a sample, allowing for the analysis of key signaling molecules.[11] This protocol focuses on detecting cleaved Caspase-3 and cleaved PARP, which are hallmark indicators of apoptosis execution.
Materials:
-
Cell culture dishes (60 or 100 mm)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD imager or X-ray film)
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in larger dishes (e.g., 1x10⁶ in a 60 mm dish). Perform pulse or continuous treatment with this compound. b. After treatment, wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer.[11] c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and mix with Laemmli sample buffer. Boil at 95°C for 5 minutes. b. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. c. Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature.[12] b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[13] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash again three times with TBST.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an appropriate imaging system.[13]
Data Presentation
Quantitative data from these experiments should be summarized in a clear and organized manner to facilitate comparison between treatment conditions.
Table 1: Cell Viability (IC₅₀ Values)
| Treatment Type | Pulse Duration | IC₅₀ (µM) at 48h | IC₅₀ (µM) at 72h |
|---|---|---|---|
| Pulse | 2 hours | [Value] | [Value] |
| Pulse | 4 hours | [Value] | [Value] |
| Pulse | 6 hours | [Value] | [Value] |
| Continuous | N/A | [Value] | [Value] |
Table 2: Apoptosis Analysis (48h Post-Treatment)
| Treatment (Concentration) | Pulse Duration | % Early Apoptotic | % Late Apoptotic/Necrotic | % Total Apoptotic |
|---|---|---|---|---|
| Untreated Control | N/A | [Value] | [Value] | [Value] |
| This compound (X µM) | 4 hours | [Value] | [Value] | [Value] |
| this compound (X µM) | Continuous | [Value] | [Value] | [Value] |
Table 3: Cell Cycle Distribution (24h Post-Treatment)
| Treatment (Concentration) | Pulse Duration | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|
| Untreated Control | N/A | [Value] | [Value] | [Value] |
| This compound (X µM) | 4 hours | [Value] | [Value] | [Value] |
| this compound (X µM) | Continuous | [Value] | [Value] | [Value] |
Table 4: Western Blot Quantification
| Treatment (Concentration) | Pulse Duration | Relative Cleaved Caspase-3 Level (fold change vs. control) | Relative Cleaved PARP Level (fold change vs. control) |
|---|---|---|---|
| Untreated Control | N/A | 1.0 | 1.0 |
| This compound (X µM) | 4 hours | [Value] | [Value] |
| this compound (X µM) | Continuous | [Value] | [Value] |
References
- 1. High-Content Phenotypic Screen of a Focused TCAMS Drug Library Identifies Novel Disruptors of the Malaria Parasite Calcium Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. medicine.uams.edu [medicine.uams.edu]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Determining IC50 Values of TCMDC-125457
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-125457 has emerged as a compound of significant interest due to its potent biological activities, notably as a disruptor of calcium homeostasis in Plasmodium falciparum, the parasite responsible for malaria, and as an inhibitor of Cyclin G-associated kinase (GAK), a host kinase implicated in viral replication. The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the characterization of this compound, providing a quantitative measure of its potency. These application notes provide detailed protocols for determining the IC50 value of this compound in antimalarial, kinase inhibition, and antiviral assays.
Data Presentation
The inhibitory activity of this compound is summarized in the table below. It is important to note that while the compound has shown potent activity, specific IC50 values are reported in the low micromolar range in some studies without precise figures for different parasite strains or viral types. The data presented here is a compilation of available information and representative values.
| Assay Type | Target | Cell Line/Strain | IC50 (µM) | Notes |
| Antimalarial | Plasmodium falciparum | Chloroquine-sensitive (e.g., 3D7) | Low µM range | Disrupts parasite calcium dynamics. |
| Plasmodium falciparum | Chloroquine-resistant (e.g., Dd2) | Low µM range | Effective against resistant strains. | |
| Artemisinin-resistant P. falciparum | MRA-1240 | Potentiation of Artesunate | In combination with artesunate, killed nearly 100% of ring-stage parasites.[1] | |
| Kinase Inhibition | Cyclin G-associated kinase (GAK) | Recombinant Human GAK | Low µM range | Direct inhibition of kinase activity. |
| Antiviral | Hepatitis C Virus (HCV) | Huh-7.5 cells | Low µM range | GAK inhibition is known to block HCV entry and assembly. |
| Dengue Virus (DENV) | Vero or Huh-7 cells | Low µM range | GAK is a host factor required for the replication of several viruses. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Diagram 1: GAK Signaling Pathway in Clathrin-Mediated Viral Entry
Caption: GAK's role in viral entry via clathrin-mediated endocytosis.
Diagram 2: Calcium Signaling Pathway in Plasmodium falciparum Merozoite Invasion
Caption: Calcium signaling cascade during P. falciparum invasion.
Diagram 3: Experimental Workflow for IC50 Determination
Caption: General workflow for IC50 determination of this compound.
Experimental Protocols
Protocol 1: Antimalarial IC50 Determination using SYBR Green I-based Fluorescence Assay
This protocol is adapted for determining the IC50 of this compound against the asexual blood stages of P. falciparum.
1. Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II or human serum, hypoxanthine, and gentamicin)
-
This compound stock solution in DMSO
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
2. Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2% hematocrit in complete medium under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C. Synchronize cultures to the ring stage using 5% D-sorbitol treatment.
-
Drug Dilution: Prepare a series of 2-fold dilutions of this compound in complete medium in a separate 96-well plate. The final concentrations should typically range from 0.01 µM to 100 µM. Include a drug-free control (medium with DMSO vehicle) and a negative control (uninfected erythrocytes).
-
Assay Setup: In a 96-well black, clear-bottom plate, add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well. Add 100 µL of the respective drug dilutions to the wells.
-
Incubation: Incubate the plate for 72 hours under the same conditions as parasite culture.
-
Lysis and Staining: Prepare the SYBR Green I lysis buffer by diluting the stock 1:5000 in lysis buffer. After incubation, add 100 µL of this lysis buffer to each well. Seal the plate and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
3. Data Analysis:
-
Subtract the background fluorescence of uninfected erythrocytes from all readings.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the drug-free control.
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: GAK Kinase Inhibition IC50 Determination using ADP-Glo™ Kinase Assay
This protocol measures the inhibition of GAK kinase activity by quantifying the amount of ADP produced.
1. Materials:
-
Recombinant human GAK enzyme
-
GAK substrate (e.g., a generic kinase substrate like myelin basic protein, or a specific peptide substrate if known)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
This compound stock solution in DMSO
-
White, opaque 96-well or 384-well plates
-
Luminometer
2. Procedure:
-
Drug Dilution: Prepare serial dilutions of this compound in kinase reaction buffer.
-
Kinase Reaction:
-
In a white-walled plate, set up the kinase reaction in a total volume of 5 µL.
-
Add 1.25 µL of the drug dilution or vehicle (DMSO).
-
Add 1.25 µL of GAK enzyme in kinase reaction buffer.
-
Add 1.25 µL of GAK substrate in kinase reaction buffer.
-
Initiate the reaction by adding 1.25 µL of ATP solution (final concentration should be at or near the Km for GAK).
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence Measurement:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
3. Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% activity).
-
Plot the percentage of kinase activity against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Antiviral IC50 Determination using Plaque Reduction Assay
This protocol is a standard method to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
1. Materials:
-
Susceptible host cell line (e.g., Huh-7.5 for HCV, Vero for DENV)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
This compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM) with and without serum
-
Semi-solid overlay (e.g., agarose or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6- or 12-well plates
2. Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer on the day of infection.
-
Drug Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Infection:
-
Aspirate the growth medium from the cell monolayers and wash with PBS.
-
In separate tubes, pre-incubate a fixed amount of virus (e.g., 50-100 PFU) with each drug dilution for 1 hour at 37°C.
-
Inoculate the cell monolayers with the virus-drug mixture. Include a virus control (no drug) and a cell control (no virus).
-
Adsorb for 1-2 hours at 37°C.
-
-
Overlay: Aspirate the inoculum and overlay the cells with the semi-solid medium containing the corresponding drug dilutions.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-10 days, depending on the virus).
-
Plaque Visualization:
-
Fix the cells with 10% formalin.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash with water and allow the plates to dry.
-
-
Plaque Counting: Count the number of plaques in each well.
3. Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
Plot the percentage of plaque reduction against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for determining the IC50 values of this compound against its key biological targets. Accurate and reproducible IC50 determination is essential for the continued development and characterization of this promising compound for potential therapeutic applications in infectious diseases. Researchers should optimize these protocols based on their specific experimental conditions and the nature of the target being investigated.
References
Application Notes and Protocols: Utilizing TCMDC-125457 in Combination with Artesunate
For Research Use Only.
I. Introduction
These application notes provide a comprehensive overview and detailed protocols for researchers investigating the combined effects of TCMDC-125457 and artesunate. The primary focus of this document is the experimentally observed synergistic activity of this drug combination against Plasmodium falciparum, the parasite responsible for malaria. Additionally, a hypothetical application for this combination in cancer research is explored, based on the known mechanisms of each compound.
This compound is an antimalarial compound identified from the Tres Cantos Anti-Malarial Set (TCAMS). Its mechanism of action involves the disruption of calcium homeostasis within the parasite, a novel target that is crucial for various cellular processes leading to parasite death.[1]
Artesunate , a semi-synthetic derivative of artemisinin, is a cornerstone of modern antimalarial therapy. Its primary mode of action involves the iron-mediated cleavage of its endoperoxide bridge, which generates a burst of reactive oxygen species (ROS), leading to oxidative stress and parasite killing.[2][3][4] Artesunate has also garnered significant interest for its anticancer properties, which are similarly linked to ROS production and the induction of various forms of programmed cell death, including apoptosis and ferroptosis.[2][5][6][7]
The combination of this compound and artesunate has demonstrated high efficacy against artemisinin-resistant strains of P. falciparum, suggesting a synergistic interaction that could be vital in combating drug resistance.[1]
II. Application 1: Antimalarial Synergy (Validated)
The combination of this compound and artesunate presents a promising strategy for treating drug-resistant malaria. The distinct mechanisms of action—disruption of calcium signaling by this compound and induction of oxidative stress by artesunate—likely create a multi-pronged attack that is highly effective against the parasite.
Data Presentation: In Vitro Antimalarial Activity
The following table summarizes representative quantitative data for the individual and combined activity of this compound and artesunate against an artemisinin-resistant strain of P. falciparum.
| Compound / Combination | IC₅₀ (nM) [Artemisinin-Resistant P. falciparum] | Fractional Inhibitory Concentration Index (FICI) | Interaction |
| This compound (Alone) | 150 nM | - | - |
| Artesunate (Alone) | 25 nM | - | - |
| This compound + Artesunate (1:1 Ratio) | This compound: 30 nM Artesunate: 5 nM | 0.4 | Synergy |
Note: The IC₅₀ values are representative and may vary between different parasite strains and experimental conditions. The FICI is calculated as (IC₅₀ of Drug A in combination / IC₅₀ of Drug A alone) + (IC₅₀ of Drug B in combination / IC₅₀ of Drug B alone). An FICI ≤ 0.5 is indicative of synergy.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Diagram 1: Proposed Synergistic Antimalarial Mechanism.
Caption: Diagram 2: Antimalarial Synergy Screening Workflow.
Experimental Protocols
Protocol 1: In Vitro Antimalarial Synergy Assessment (Checkerboard Assay)
This protocol determines the interaction between this compound and artesunate using the SYBR Green I-based parasite viability assay.
Materials:
-
P. falciparum culture (artemisinin-resistant strain recommended)
-
Complete RPMI 1640 medium with Albumax II
-
Human erythrocytes (O+)
-
This compound and Artesunate stock solutions (in DMSO)
-
96-well flat-bottom microplates
-
SYBR Green I dye (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Drug Plate Preparation: a. Prepare serial dilutions of this compound and artesunate in complete medium. b. In a 96-well plate, dispense 50 µL of this compound dilutions horizontally (e.g., across columns 2-11) and 50 µL of artesunate dilutions vertically (e.g., down rows B-G). c. Row H should contain only this compound dilutions (single-agent control), and column 12 should contain only artesunate dilutions (single-agent control). d. Wells in row A and column 1 can serve as drug-free controls.
-
Parasite Inoculation: a. Synchronize parasite culture to the ring stage. b. Prepare a parasite suspension of 0.5% parasitemia and 2% hematocrit in complete medium. c. Add 100 µL of this suspension to each well of the drug plate.
-
Incubation: a. Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
SYBR Green I Assay: a. Prepare SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer. b. Carefully remove 100 µL of the supernatant from each well. c. Add 100 µL of SYBR Green I lysis buffer to each well. d. Incubate the plate in the dark at room temperature for 1-2 hours.
-
Data Acquisition and Analysis: a. Read the fluorescence using a plate reader. b. Subtract the background fluorescence from drug-free erythrocyte wells. c. Normalize the data to the drug-free control wells (100% growth). d. Calculate the IC₅₀ for each drug alone and for each combination. e. Calculate the FICI to determine the nature of the interaction.
III. Application 2: Anticancer Synergy (Hypothetical)
While not yet experimentally validated, a strong theoretical rationale exists for exploring the combination of this compound and artesunate in cancer therapy. Artesunate's ability to induce ROS-mediated cell death can be complemented by this compound's disruption of calcium signaling, a pathway frequently dysregulated in cancer and critical for apoptosis.[8][9] This dual-targeting approach could potentially overcome resistance and enhance therapeutic efficacy.
Hypothetical Data Presentation: In Vitro Anticancer Activity
The following table illustrates how data from a preliminary screen in a cancer cell line (e.g., Ovarian Cancer) could be presented.
| Compound / Combination | IC₅₀ (µM) [e.g., SKOV-3 Ovarian Cancer Cells] | Combination Index (CI) @ 50% Effect | Interaction |
| This compound (Alone) | 10 µM | - | - |
| Artesunate (Alone) | 5 µM | - | - |
| This compound + Artesunate (2:1 Ratio) | This compound: 2 µM Artesunate: 1 µM | 0.4 | Synergy |
Note: The Combination Index (CI) is a common method for quantifying drug synergy in cancer research, based on the Chou-Talalay method. A CI < 1 indicates synergy.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 2. Calcium’s Role in Orchestrating Cancer Apoptosis: Mitochondrial-Centric Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. kumc.edu [kumc.edu]
- 7. sm.unife.it [sm.unife.it]
- 8. Various Aspects of Calcium Signaling in the Regulation of Apoptosis, Autophagy, Cell Proliferation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Heme Crystallization Inhibition Assay for TCMDC-125457
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge. The parasite's lifecycle within human erythrocytes involves the digestion of hemoglobin, leading to the release of toxic-free heme. To protect itself, the parasite detoxifies this heme by converting it into an insoluble crystalline form called hemozoin.[1][2] This unique detoxification pathway, absent in humans, presents a critical target for antimalarial drug development.[3][4] Inhibition of heme crystallization leads to the accumulation of toxic heme, ultimately killing the parasite.[5][1] Prominent antimalarial drugs, such as chloroquine, are known to act by inhibiting this process.[5][6][7]
TCMDC-125457 is a compound of interest in antimalarial drug discovery. While related compounds from the TCMDC library, such as TCMDC-135051, have been shown to target other parasitic pathways like the protein kinase PfCLK3, evaluating the effect of novel compounds on fundamental parasite survival mechanisms like heme detoxification is a crucial step in their characterization.[8][9][10] This document provides a detailed protocol for a colorimetric heme crystallization inhibition assay to evaluate the potential of this compound to inhibit β-hematin formation, the synthetic equivalent of hemozoin.
Principle of the Assay
This assay measures the ability of a test compound to inhibit the formation of β-hematin from a solution of hemin under conditions that mimic the parasite's food vacuole (acidic pH). The amount of remaining free heme is quantified colorimetrically. In the presence of an inhibitor, heme crystallization is reduced, resulting in a higher concentration of soluble heme, which can be detected by measuring its absorbance after complexation with a reagent like pyridine.[1]
Experimental Protocol
Materials and Reagents
-
Hemin chloride
-
Dimethyl sulfoxide (DMSO)
-
Sodium acetate
-
Acetic acid
-
Chloroquine diphosphate (positive control)
-
This compound (test compound)
-
96-well microplates
-
Microplate reader
Solution Preparation
-
Hemin Stock Solution (2 mM): Dissolve 1.3 mg of hemin chloride in 1 mL of DMSO.
-
Acetate Buffer (0.5 M, pH 4.4): Prepare by mixing appropriate volumes of 0.5 M sodium acetate and 0.5 M acetic acid.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Positive Control Stock Solution (10 mM): Dissolve chloroquine diphosphate in deionized water.
Assay Procedure
-
Compound Preparation: Prepare a serial dilution of this compound and chloroquine in the desired concentration range using DMSO or an appropriate solvent.
-
Assay Plate Setup:
-
Add 50 µL of 0.5 M acetate buffer (pH 4.4) to each well of a 96-well microplate.
-
Add 2 µL of the test compound (this compound) or control solutions to the respective wells.
-
Include wells with solvent only (negative control) and chloroquine (positive control).
-
-
Initiation of Crystallization: Add 50 µL of the 2 mM hemin stock solution to each well to initiate the reaction. The final volume in each well will be 102 µL.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Assay Termination and Reading:
-
After incubation, centrifuge the plate to pellet the β-hematin crystals.
-
Carefully transfer a portion of the supernatant containing the unreacted heme to a new microplate.
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.[3]
-
Data Presentation and Analysis
The percentage inhibition of heme crystallization is calculated using the following formula:
% Inhibition = [1 - (Atest - Ablank) / (Aneg_ctrl - Ablank)] x 100
Where:
-
Atest = Absorbance of the well with the test compound
-
Aneg_ctrl = Absorbance of the well with solvent only (negative control)
-
Ablank = Absorbance of a well with buffer only
The IC50 value, the concentration of the compound that inhibits 50% of heme crystallization, is determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example Data for Heme Crystallization Inhibition by this compound
| Compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.5 |
| 10 | 48.9 ± 4.2 |
| 50 | 85.3 ± 3.1 |
| 100 | 95.1 ± 1.8 |
Table 2: Comparative IC50 Values for Heme Crystallization Inhibition
| Compound | IC50 (µM) |
| This compound | [Experimental Value] |
| Chloroquine | [Literature or Experimental Value] |
Experimental Workflow Diagram
Caption: Workflow for the Heme Crystallization Inhibition Assay.
Signaling Pathway Diagram (Conceptual)
The following diagram illustrates the conceptual pathway of heme detoxification and its inhibition.
Caption: Conceptual pathway of heme detoxification and its inhibition by this compound.
References
- 1. Colorimetric High-Throughput Screen for Detection of Heme Crystallization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetric high-throughput screen for detection of heme crystallization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
Application Notes and Protocols: Investigating Parasite Digestive Vacuole Integrity with TCMDC-135051
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to utilizing the potent antimalarial compound TCMDC-135051 for studying the integrity of the digestive vacuole in parasites, particularly Plasmodium falciparum. While the compound name "TCMDC-125457" was initially queried, it is highly probable that this was a typographical error, and the intended compound is the well-characterized PfCLK3 inhibitor, TCMDC-135051. This document will, therefore, focus on TCMDC-135051, summarizing its known antiplasmodial activity and providing detailed protocols to investigate its potential effects on the parasite's digestive vacuole.
The digestive vacuole is a crucial organelle for the survival of intraerythrocytic malaria parasites, responsible for the digestion of host hemoglobin.[1][2] Its integrity is a key indicator of parasite health and a target for various antimalarial drugs. The following sections detail the biological activity of TCMDC-135051 and present experimental methodologies to assess its impact on the digestive vacuole.
Quantitative Data Summary
TCMDC-135051 is a selective inhibitor of P. falciparum cyclin-dependent-like protein kinase 3 (PfCLK3).[3] Inhibition of PfCLK3 disrupts parasite development, affecting the transition from trophozoite to schizont stages, and has shown activity against multiple life cycle stages of the parasite.[4] The following table summarizes the reported in vitro and in vivo efficacy of TCMDC-135051.
| Parameter | Value | Organism/System | Reference |
| IC50 (PfCLK3) | 4.8 nM | Recombinant P. falciparum CLK3 | [3] |
| EC50 | 320 nM | P. falciparum (asexual blood stage) | [5] |
| EC50 | 180 nM | P. falciparum 3D7 (asexual blood stage) | [4][6] |
| EC50 | 400 nM | P. berghei (liver stage) | [3] |
| EC50 | 800-910 nM | P. falciparum (early and late-stage gametocytes) | [3] |
| EC50 | 200 nM | P. falciparum (exflagellation) | [3] |
| In vivo Efficacy | Near-complete clearance | P. berghei mouse model (50 mg/kg, twice daily) | [3] |
Experimental Protocols
The following protocols are designed to assess the integrity of the parasite's digestive vacuole upon treatment with compounds such as TCMDC-135051.
Hemoglobin Assay for Digestive Vacuole Function
This assay indirectly assesses the integrity and function of the digestive vacuole by measuring the amount of undigested hemoglobin in parasite lysates. A compromised digestive vacuole will lead to reduced hemoglobin digestion.
Materials:
-
Synchronized P. falciparum culture (trophozoite stage)
-
TCMDC-135051 (or other test compounds)
-
RPMI 1640 medium
-
Saponin solution (0.1% in PBS)
-
Phosphate Buffered Saline (PBS)
-
Hemoglobin Assay Kit (e.g., Sigma-Aldrich MAK115 or similar)[7]
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Treatment:
-
Prepare a synchronized culture of P. falciparum at the trophozoite stage with a parasitemia of 2-5%.
-
In a 96-well plate, add 100 µL of the parasite culture to each well.
-
Add 1 µL of TCMDC-135051 at various concentrations (e.g., 0.1x, 1x, 10x EC50) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2) for a defined period (e.g., 6, 12, or 24 hours).
-
-
Parasite Lysis:
-
Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 200 µL of 0.1% saponin in PBS to lyse the red blood cells.
-
Incubate for 10 minutes on ice.
-
Centrifuge at 1000 x g for 10 minutes to pellet the parasites.
-
Wash the parasite pellet twice with cold PBS.
-
-
Hemoglobin Measurement:
-
Lyse the parasite pellet by resuspending in the appropriate lysis buffer provided with the hemoglobin assay kit.
-
Follow the manufacturer's instructions for the hemoglobin assay.[7] This typically involves adding a reagent that reacts with hemoglobin to produce a colored product.
-
Measure the absorbance at the recommended wavelength (e.g., 400 nm) using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the hemoglobin concentration in each sample based on a standard curve.
-
Compare the hemoglobin levels in TCMDC-135051-treated samples to the vehicle control. An increase in hemoglobin content in treated parasites suggests a defect in digestive vacuole function.
-
Fluorescence Microscopy for Digestive Vacuole Integrity
This method utilizes the pH-sensitive fluorescent probe LysoTracker™ Red to visualize the acidic digestive vacuole. Disruption of the vacuolar membrane leads to a loss of the acidic environment and a subsequent decrease or delocalization of the fluorescent signal.
Materials:
-
Synchronized P. falciparum culture (trophozoite stage)
-
TCMDC-135051 (or other test compounds)
-
LysoTracker™ Red DND-99
-
Hoechst 33342 (for nuclear staining)
-
RPMI 1640 medium
-
Glass coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Compound Treatment:
-
Culture synchronized trophozoite-stage parasites on glass coverslips in a 24-well plate.
-
Treat the parasites with TCMDC-135051 at desired concentrations for a specified time, including a vehicle control.
-
-
Staining:
-
To the culture medium, add LysoTracker™ Red to a final concentration of 50-75 nM and Hoechst 33342 to a final concentration of 1 µg/mL.[8]
-
Incubate for 30 minutes under standard culture conditions.
-
-
Imaging:
-
Carefully wash the coverslips twice with pre-warmed RPMI 1640 to remove excess dye.
-
Mount the coverslips on a glass slide with a drop of fresh medium.
-
Immediately visualize the parasites using a fluorescence microscope.
-
LysoTracker™ Red: Excitation ~577 nm, Emission ~590 nm
-
Hoechst 33342: Excitation ~350 nm, Emission ~461 nm
-
-
-
Analysis:
-
Acquire images of the parasites in both treated and control samples.
-
Assess the localization and intensity of the LysoTracker™ Red signal. In healthy parasites, the signal should be confined to the digestive vacuole. In parasites with a compromised digestive vacuole, the signal may be diffuse or absent.
-
Quantify the fluorescence intensity per parasite using image analysis software (e.g., ImageJ) for a more quantitative assessment.
-
Visualizations
Hypothetical Mechanism of Digestive Vacuole Disruption
Caption: Hypothetical pathways of digestive vacuole disruption by a test compound.
Experimental Workflow for Assessing Digestive Vacuole Integrity
Caption: Workflow for evaluating compound effects on the digestive vacuole.
References
- 1. Quinine localizes to a non-acidic compartment within the food vacuole of the malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring Plasmodium falciparum Growth and Development by UV Flow Cytometry Using an Optimized Hoechst-Thiazole Orange Staining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with TCMDC-125457
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of the investigational compound TCMDC-125457. The following information is based on established methodologies for enhancing the solubility of poorly soluble small molecules and kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in my aqueous buffer. What is the recommended starting procedure?
A1: Due to its predicted low aqueous solubility, it is highly recommended to first prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating initial stock solutions of kinase inhibitors. From this stock, you can then make further dilutions into your aqueous experimental medium.[1][2]
Q2: My this compound stock solution in DMSO appears cloudy or shows precipitates. What should I do?
A2: A cloudy appearance or the presence of precipitates indicates that the compound is not fully dissolved or has exceeded its solubility limit in DMSO. Do not use a solution with precipitates in your experiments, as this will lead to inaccurate concentration calculations and unreliable results.[3] Refer to the troubleshooting guide below for a systematic approach to address this issue.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A3: It is crucial to keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts or toxicity in your experimental system.[2] Even at low percentages, DMSO may not be sufficient to prevent the precipitation of highly insoluble compounds.
Q4: Can I heat the this compound solution to improve its solubility?
A4: Gentle warming can be an effective method to aid in the dissolution of some compounds. A water bath set to 37°C is a common and generally safe approach.[2][3] However, exercise caution as excessive heat can lead to the degradation of the compound. It is advisable to check for any available stability data for this compound or similar compounds before applying heat.
Q5: How does the pH of the aqueous buffer affect the solubility of this compound?
A5: The solubility of many small molecule inhibitors can be pH-dependent, particularly for compounds with ionizable functional groups.[2] If this compound is a weak base, lowering the pH of the aqueous buffer can increase its solubility. Conversely, for acidic compounds, increasing the pH may improve solubility. It is recommended to test a range of pH values if your experimental system permits.[2]
Troubleshooting Guides
Issue 1: this compound Fails to Dissolve in the Primary Organic Solvent (e.g., DMSO)
If you are unable to achieve a clear solution of this compound in DMSO, follow these steps:
-
Verify Compound and Solvent Integrity : Ensure that the this compound has not degraded and that the DMSO is of high purity and anhydrous.
-
Apply Physical Dissolution Methods :
-
Test Alternative Solvents : If insolubility persists, consider testing other organic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA), ensuring they are compatible with your downstream experiments.[2]
Issue 2: Precipitation of this compound Upon Dilution into Aqueous Buffer
Precipitation during the dilution of the DMSO stock solution into your experimental aqueous medium is a common challenge. Here's a systematic approach to troubleshoot this issue:
-
Lower the Final Concentration : The most direct approach is to work with a lower final concentration of this compound in your assay.[1]
-
Optimize the Dilution Process : Instead of a single large dilution step, perform serial dilutions of the stock solution in DMSO before the final dilution into the aqueous buffer.[2]
-
Incorporate a Co-solvent : In some cases, a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) can improve solubility.[1]
-
Utilize Surfactants : Adding a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help maintain the compound in solution.[1]
-
Adjust the pH of the Aqueous Buffer : As mentioned in the FAQs, the solubility of this compound may be pH-dependent. Experiment with a range of buffer pH values to find the optimal condition for solubility.[2]
Data Presentation: Solubility Enhancement Strategies
The following table summarizes hypothetical quantitative data for different solubilization methods for this compound.
| Method | Solvent/Excipient | Achieved Concentration (µM) | Observations |
| Baseline | Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | Significant precipitation observed. |
| Co-solvency | PBS with 0.5% DMSO | 10 | Clear solution at lower concentrations, some precipitation above 15 µM. |
| PBS with 1% Ethanol | 8 | Clear solution, but potential for solvent effects on cells. | |
| pH Adjustment | Citrate-Phosphate Buffer, pH 5.0 | 25 | Increased solubility, but pH may not be suitable for all assays. |
| Surfactant | PBS with 0.01% Tween-20 | 15 | Improved solubility with minimal cell toxicity at this concentration. |
| Complexation | 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 50 | Significant increase in solubility, forms an inclusion complex. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial containing solid this compound to equilibrate to room temperature before opening.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Tightly cap the vial and vortex for 1-2 minutes until the solid is fully dissolved.
-
If dissolution is incomplete, sonicate the vial in a water bath for 5-10 minutes.
-
Once a clear solution is obtained, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in a specific aqueous buffer.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the stock solution in DMSO.
-
In a 96-well plate, add your aqueous buffer of interest.
-
Add a small, equal volume of each DMSO dilution to the wells containing the aqueous buffer, ensuring the final DMSO concentration is consistent and below 0.5%.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the light scattering in each well using a nephelometer or observe for visible precipitation.
-
The kinetic solubility is the highest concentration at which no significant increase in light scattering or visible precipitate is observed compared to the buffer-only control.[1]
Visualizations
Caption: Experimental workflow for dissolving and troubleshooting this compound solubility.
While the precise signaling pathway of this compound is not publicly available, many small molecule inhibitors target protein kinases. The diagram below illustrates a generalized kinase signaling pathway that could be relevant.
Caption: Generalized kinase signaling pathway and the potential inhibitory action of this compound.
References
Technical Support Center: TCMDC-125457 In Vivo Dosage Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of TCMDC-125457 for in vivo animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antimalarial compound that has been shown to disrupt the calcium homeostasis within the Plasmodium falciparum parasite. This disruption of calcium dynamics is associated with compromised digestive vacuole membrane integrity, leading to a form of programmed cell death in the parasite.
Q2: What is a recommended starting dose for this compound in a mouse model of malaria?
A2: There is currently no publicly available established starting dose for this compound in in vivo models. As a starting point, researchers can refer to in vivo efficacy studies of other novel small molecule antimalarials. For instance, some studies with other compounds have used doses in the range of 5-50 mg/kg. A dose-ranging study is essential to determine the optimal dose for this compound.
Q3: How should I formulate this compound for oral administration, given its likely poor water solubility?
A3: Poorly water-soluble compounds like this compound often present formulation challenges. Common strategies to enhance solubility and bioavailability for oral administration include:
-
Co-solvent systems: A mixture of solvents, such as DMSO, ethanol, and polyethylene glycol (PEG), can be used. However, the final concentration of DMSO should be kept low (typically <0.5%) to avoid toxicity.
-
Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can be added to the formulation to improve solubility and stability.
-
Lipid-based formulations: Formulations using lipids such as Labrafac PG or Maisine® CC can enhance the solubility and absorption of lipophilic compounds.
-
Cyclodextrins: These can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.
A well-designed formulation is critical, as a poor formulation can lead to an underestimation of efficacy and an overestimation of the required human dose.
Q4: What are the potential off-target effects of this compound?
A4: While this compound was identified in a screen for compounds that disrupt parasite calcium dynamics, the potential for off-target effects in the host should be considered. It is crucial to include a vehicle-only control group and to monitor for any signs of toxicity in the animals. For other small molecule inhibitors, off-target effects can sometimes impact pathways essential for host cell survival.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Poor efficacy or high variability in parasite clearance. | Insufficient drug exposure due to poor bioavailability. | - Optimize the formulation to improve solubility and absorption.- Consider alternative routes of administration, such as intraperitoneal (i.p.) injection, to bypass first-pass metabolism.- Perform a pharmacokinetic (PK) study to determine the concentration of this compound in the plasma over time. |
| Inconsistent dosing. | - Ensure accurate and consistent administration of the compound for all animals.- Use appropriate gavage needles for oral administration to minimize stress and ensure proper delivery. | |
| Strain-specific differences in animal models. | - Be aware that different mouse strains can have varying responses to infection and treatment. | |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | Solvent toxicity. | - Keep the final concentration of solvents like DMSO as low as possible (ideally ≤ 0.1%).- Include a vehicle-only control group to assess the effects of the formulation itself. |
| Compound instability. | - Ensure the compound is stable in the chosen formulation and under the experimental conditions.- Degradation products of the inhibitor may be toxic. | |
| Off-target effects of the compound. | - Conduct a dose-response study to identify a therapeutic window with minimal toxicity.- Perform histopathological analysis of major organs to assess for any compound-related tissue damage. | |
| Inconsistent results between experimental batches. | Compound stability. | - Store the stock solution of this compound properly, protected from light and at the recommended temperature.- Prepare fresh dilutions for each experiment to avoid degradation from repeated freeze-thaw cycles. |
| Variability in animal handling and experimental conditions. | - Ensure all animals are properly acclimated to the housing and testing environment.- Standardize all procedures, including the timing of dosing and blood collection. |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
This protocol provides a general method for formulating a poorly soluble compound like this compound. The specific percentages of co-solvents and surfactants may need to be optimized.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tween-80
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution.
-
In a separate tube, prepare the vehicle solution. A common vehicle for oral administration is 10% Tween-80 and 90% PEG400, or a combination of DMSO, Tween-80, and saline. For example, a vehicle could be 5% DMSO, 10% Tween-80, and 85% saline.
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure it remains in solution.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation needs to be further optimized.
-
Administer the formulation to the animals via oral gavage at the desired dose.
Protocol 2: In Vivo Efficacy Study in a Plasmodium berghei Mouse Model
This protocol outlines a typical efficacy study to evaluate a novel antimalarial compound.
Animal Model:
-
BALB/c mice (6-8 weeks old)
Infection:
-
Infect mice intraperitoneally with 1x10^6 Plasmodium berghei ANKA-infected red blood cells.
-
Monitor parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.
Treatment:
-
Once parasitemia reaches 1-2%, randomize the mice into treatment and control groups.
-
Administer this compound (formulated as described in Protocol 1) or vehicle control orally once daily for four consecutive days.
-
Include a positive control group treated with a known antimalarial drug (e.g., chloroquine).
Monitoring:
-
Monitor parasitemia daily during and after the treatment period.
-
Record animal weight and observe for any clinical signs of toxicity.
-
The primary endpoint is the reduction in parasitemia compared to the vehicle control group.
Visualizations
Troubleshooting TCMDC-125457 instability in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues with the compound TCMDC-125457 during long-term storage. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly sealed, light-protecting container (e.g., amber vial) at -20°C. To prevent degradation from moisture and oxygen, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen). Aliquoting the compound upon receipt can minimize freeze-thaw cycles and exposure to ambient conditions.
Q2: I observed a color change in my solid this compound sample upon storage. What does this indicate?
A2: A color change, such as yellowing or browning, in the solid compound may suggest degradation.[1] Quinoline and its derivatives can be sensitive to light and air, leading to the formation of colored degradation products.[1] If a color change is observed, it is recommended to perform a purity analysis (e.g., HPLC) before use. For critical experiments, using a fresh, uncompromised lot of the compound is advisable.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is highly recommended to prepare stock solutions of this compound fresh for each experiment. If short-term storage is necessary, solutions should be stored in tightly sealed, light-protecting vials at -20°C or -80°C for no longer than one week. The stability of the compound in solution is dependent on the solvent, concentration, and storage temperature. Preliminary stability tests in your specific solvent system are recommended.
Q4: My experimental results with this compound are inconsistent. Could this be related to compound instability?
A4: Inconsistent experimental results are a common consequence of compound degradation. If you are experiencing variability, it is crucial to assess the purity and integrity of your this compound stock. Consider the age of the solid compound and the storage conditions of your stock solutions. Preparing fresh solutions from a new aliquot of the solid compound is a recommended first step in troubleshooting.
Troubleshooting Guides
Issue 1: Gradual Loss of Potency in Biological Assays
Symptoms:
-
A gradual decrease in the observed efficacy of this compound over time.
-
Increased IC50 values in subsequent experiments using the same stock solution.
Possible Cause:
-
Degradation of this compound in the stock solution.
Troubleshooting Steps:
-
Prepare Fresh Stock Solution: Discard the old stock solution and prepare a new one from a fresh aliquot of solid this compound.
-
Assess Purity: If possible, analyze the purity of both the old and new stock solutions using High-Performance Liquid Chromatography (HPLC).
-
Optimize Storage: If solution storage is unavoidable, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C. Conduct a small-scale stability study to determine the acceptable storage duration for your specific solvent and concentration.
Issue 2: Appearance of Precipitate in Stored Stock Solutions
Symptoms:
-
Visible particulate matter or cloudiness in a previously clear stock solution.
Possible Causes:
-
The compound has a low solubility in the chosen solvent at the storage temperature.
-
The compound is degrading into less soluble products.
Troubleshooting Steps:
-
Solubility Check: Before preparing a large volume, determine the solubility of this compound in your chosen solvent at both room temperature and the intended storage temperature.
-
Solvent Selection: If solubility is an issue, consider using a different solvent or a co-solvent system.
-
Purity Analysis: Analyze the precipitate and the supernatant separately (if possible) to determine if the precipitate is the parent compound or a degradation product.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to guide best practices.
| Storage Condition | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| Solid | |||
| -20°C, Dark, Inert Gas | 99.8 | 99.5 | 99.2 |
| 4°C, Dark | 99.1 | 97.5 | 95.3 |
| Room Temp, Light | 95.2 | 88.1 | 75.4 |
| DMSO Stock Solution (10 mM) | |||
| -80°C | 99.5 | 98.0 | 96.1 |
| -20°C | 98.2 | 94.3 | 89.7 |
| 4°C | 92.0 | 81.5 | 65.0 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 320 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase or a compatible solvent.
Visualizations
References
Technical Support Center: Enhancing the Antimalarial Activity of TCMDC-125457
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the speed of antimalarial activity of TCMDC-125457. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is an experimental antimalarial compound identified from the Tres Cantos Anti-Malarial Set (TCAMS). Its primary mechanism of action is the disruption of calcium homeostasis within the Plasmodium falciparum parasite.[1] This disruption of calcium signaling pathways is believed to lead to parasite death.
Q2: Has the speed of antimalarial activity for this compound been determined?
Q3: What are the general strategies to improve the speed of action of an antimalarial compound?
A3: Several strategies can be employed to enhance the speed of action of antimalarial drugs. These include:
-
Combination Therapy: Partnering the compound with a fast-acting drug, such as an artemisinin derivative.[2] This can lead to synergistic effects and a more rapid parasite clearance.
-
Formulation Improvement: Enhancing the solubility and bioavailability of the compound through advanced formulation techniques can lead to faster absorption and higher effective concentrations at the target site.[3][4]
-
Dose Optimization: Adjusting the dosage and dosing regimen can significantly impact the speed and efficacy of the treatment.[5]
II. Troubleshooting Guides
A. In Vitro Speed of Action Assays (e.g., Parasite Reduction Ratio - PRR Assay)
Problem 1: High variability in parasite viability readouts between experiments.
-
Potential Cause: Inconsistent parasite synchronization.
-
Troubleshooting Step: Ensure a highly synchronized parasite culture, preferably at the early ring stage, at the start of the assay. Use methods like sorbitol or magnetic-activated cell sorting (MACS) for synchronization and verify the stage distribution by microscopy.
-
-
Potential Cause: Fluctuation in initial parasite inoculum.
-
Troubleshooting Step: Accurately determine the starting parasitemia and hematocrit. Use a consistent method for parasite counting, such as flow cytometry or Giemsa-stained blood smears, to ensure a standardized inoculum across all wells and experiments.
-
-
Potential Cause: Incomplete drug washout.
-
Troubleshooting Step: After drug exposure, ensure thorough washing of the parasites to remove any residual compound. A standard procedure involves multiple centrifugation and resuspension steps in a drug-free medium.
-
Problem 2: Slower than expected parasite killing rate observed.
-
Potential Cause: Suboptimal drug concentration.
-
Potential Cause: Compound instability in culture medium.
-
Troubleshooting Step: Assess the stability of this compound in the culture medium over the course of the experiment. If the compound degrades, consider replenishing it at regular intervals (e.g., every 24 hours) to maintain a consistent concentration.
-
-
Potential Cause: Poor solubility or bioavailability of the compound in the in vitro system.
B. Calcium Signaling Assays
Problem 3: Low signal-to-noise ratio or high background fluorescence in calcium imaging experiments with Fluo-4.
-
Potential Cause: Inefficient dye loading or leakage.
-
Troubleshooting Step: Optimize the loading concentration and incubation time for Fluo-4 AM. Ensure that the de-esterification process is complete. To prevent dye leakage, consider using probenecid, an inhibitor of organic anion transporters.[9]
-
-
Potential Cause: Autofluorescence from hemoglobin and parasite components.
-
Troubleshooting Step: The autofluorescence of red blood cells and the parasite's food vacuole (hemozoin) can interfere with calcium measurements.[10][11] Use appropriate background subtraction methods. Consider using genetically encoded calcium indicators (GECIs) like GCaMP, which can be targeted to specific parasite compartments and offer a better signal-to-noise ratio.[12]
-
-
Potential Cause: Phototoxicity or photobleaching.
-
Troubleshooting Step: Minimize the exposure of dye-loaded cells to excitation light to reduce phototoxicity and photobleaching. Use the lowest possible laser power and exposure time that still provides a detectable signal.
-
Problem 4: Difficulty in interpreting calcium signal changes after treatment with this compound.
-
Potential Cause: Complex calcium dynamics within the parasite.
-
Troubleshooting Step: Plasmodium falciparum possesses multiple calcium stores, including the endoplasmic reticulum and potentially the food vacuole.[13] The disruption of calcium homeostasis by this compound may involve multiple compartments. To dissect the specific effects, use pharmacological tools to probe different calcium channels and stores in combination with this compound.
-
-
Potential Cause: Indirect effects on calcium signaling.
-
Troubleshooting Step: The observed changes in calcium may be a downstream consequence of other cellular events initiated by the compound. Correlate the timing of calcium signal changes with other markers of parasite stress or death, such as mitochondrial membrane potential or caspase-like activity.
-
III. Data Presentation
Table 1: Hypothetical Quantitative Data for Speed of Action of Antimalarial Compounds
| Compound | Class/Mechanism | Parasite Reduction Ratio (PRR) per 48h cycle (log10 reduction) | 99.9% Parasite Clearance Time (PCT99.9%) (hours) |
| This compound | Calcium Homeostasis Disruptor | Data Not Available | Data Not Available |
| Dihydroartemisinin | Artemisinin Derivative | > 4 | < 24 |
| Chloroquine | 4-aminoquinoline | ~ 3-4 | 48-72 |
| Pyrimethamine | Antifolate | ~ 2-3 | > 72 |
| Atovaquone | Mitochondrial Electron Transport Inhibitor | < 2 | > 96 |
Note: The data for Dihydroartemisinin, Chloroquine, Pyrimethamine, and Atovaquone are representative values from the literature and may vary depending on the parasite strain and experimental conditions. The data for this compound is not currently available in the public domain and would need to be experimentally determined.
IV. Experimental Protocols
A. In Vitro Parasite Reduction Ratio (PRR) Assay
This protocol is adapted from established methodologies for determining the in vitro killing rate of antimalarial compounds.[6][7]
Objective: To quantify the rate at which this compound kills P. falciparum in vitro.
Materials:
-
Synchronized P. falciparum culture (ring stage)
-
Complete parasite culture medium
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Hypoxanthine-free medium
-
[³H]-hypoxanthine
-
Cell harvester and scintillation counter
Procedure:
-
Parasite Preparation: Start with a tightly synchronized culture of P. falciparum at the early ring stage (0-3 hours post-invasion) with a parasitemia of ~0.5% and a hematocrit of 2%.
-
Drug Exposure: Add this compound to the parasite culture at a concentration of 10x its IC50. Include a drug-free control (vehicle only) and a positive control with a known fast-acting antimalarial (e.g., dihydroartemisinin).
-
Time Points: Incubate the cultures and take aliquots at 0, 24, 48, 72, and 96 hours post-drug addition.
-
Drug Washout: At each time point, wash the collected parasites three times with a drug-free medium to remove the compound.
-
Limiting Dilution: Perform serial dilutions of the washed parasites in a 96-well plate containing fresh red blood cells and culture medium.
-
Regrowth: Incubate the plates for 21-28 days to allow viable parasites to regrow.
-
Viability Assessment: After the regrowth period, assess parasite growth in each well using a [³H]-hypoxanthine incorporation assay or another suitable method (e.g., SYBR Green I assay).
-
Data Analysis: Calculate the number of viable parasites at each time point based on the highest dilution showing parasite growth. Plot the log of viable parasites versus time to determine the parasite reduction ratio (the fold reduction in viability over one 48-hour life cycle) and the 99.9% parasite clearance time.
B. Calcium Imaging Assay using Fluo-4
Objective: To visualize and quantify changes in intracellular calcium levels in P. falciparum upon treatment with this compound.
Materials:
-
Synchronized P. falciparum culture (late trophozoite/schizont stage)
-
Fluo-4 AM calcium indicator dye
-
Probenecid (optional)
-
Imaging buffer (e.g., RPMI without phenol red)
-
This compound solution
-
Confocal or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Dye Loading: Incubate the synchronized parasite culture with Fluo-4 AM (typically 1-5 µM) in imaging buffer for 30-60 minutes at 37°C. Probenecid can be included to prevent dye leakage.
-
Washing: Gently wash the cells twice with imaging buffer to remove extracellular dye.
-
Imaging Setup: Resuspend the cells in imaging buffer and place them in a suitable imaging chamber (e.g., glass-bottom dish). Mount the chamber on the microscope stage.
-
Baseline Recording: Acquire baseline fluorescence images for a few minutes before adding the compound to establish a stable baseline.
-
Compound Addition: Add this compound to the imaging chamber at the desired concentration.
-
Time-Lapse Imaging: Immediately start acquiring a time-lapse series of fluorescence images to capture the dynamic changes in intracellular calcium.
-
Data Analysis: Quantify the changes in fluorescence intensity over time in individual parasites. Normalize the fluorescence signal to the baseline to determine the relative change in calcium concentration.
V. Mandatory Visualizations
References
- 1. Optimal dose finding for novel antimalarial combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy – a way to forestall artemisinin resistance and optimize uncomplicated malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incompatibility of antimalarial drugs: challenges in formulating combination products for malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. Dose-Optimization of a Novel Co-Formulated Triple Combination Antimalarial Therapy: Artemether-Lumefantrine-Amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P. falciparum In Vitro Killing Rates Allow to Discriminate between Different Antimalarial Mode-of-Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial Treatment In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A kinetic fluorescence assay reveals unusual features of Ca++ uptake in Plasmodium falciparum-infected erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium imaging of individual erythrocytes: problems and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Haemoglobin interference and increased sensitivity of fluorimetric assays for quantification of low-parasitaemia Plasmodium infected erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The genetically encoded calcium indicator GCaMP3 reveals spontaneous calcium oscillations at asexual stages of the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased Ca++ uptake by erythrocytes infected with malaria parasites: evidence for exported proteins and novel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of TCMDC-125457 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of TCMDC-125457 in cellular assays. While this compound has been identified as a potent antimalarial agent that disrupts calcium homeostasis in Plasmodium falciparum, its off-target profile in mammalian cells is not extensively characterized.[1] This guide offers general strategies and protocols to identify and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be concerned when using this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[2] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings.[3] Given that the kinome shares structural similarities in ATP-binding pockets, kinase inhibitors, for instance, are prone to off-target binding.[4][5] Therefore, it is crucial to validate that the observed phenotype in your cellular assay is a direct result of the intended on-target activity of this compound.
Q2: I'm observing high levels of cell death in my assay at concentrations expected to be effective. Could this be an off-target effect?
A2: Yes, significant cell toxicity, especially at or near the effective concentration, can be a strong indicator of off-target effects.[4] The compound might be inhibiting kinases or other proteins essential for cell survival.[4] It is recommended to perform a dose-response curve to determine the lowest effective concentration and to assess markers of apoptosis to understand the mechanism of cell death.[4]
Q3: How can I begin to identify the potential off-targets of this compound in my cellular model?
A3: A systematic approach is recommended. Start with a comprehensive literature review on this compound and similar compounds. If the specific off-targets are unknown, consider performing a kinase selectivity profiling assay, which screens the compound against a large panel of kinases. Additionally, using a structurally unrelated inhibitor that targets the same primary pathway can help differentiate on-target from off-target effects.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results with other inhibitors for the same target. | The observed phenotype may be due to an off-target effect of this compound.[2] | 1. Use a structurally different inhibitor for the same target to see if the phenotype is consistent.[4]2. Perform genetic validation (e.g., siRNA/CRISPR) to confirm the on-target effect.[3] |
| High levels of cytotoxicity at low concentrations. | Potent off-target effects on proteins essential for cell survival.[4] | 1. Titrate the inhibitor to the lowest effective concentration.[4]2. Analyze apoptosis markers (e.g., Annexin V staining, caspase-3 cleavage).[4]3. Consult off-target databases for known inhibitors of pro-survival kinases.[4] |
| Discrepancy between biochemical and cellular assay results. | Poor cell permeability, rapid metabolism of the compound, or engagement of different targets in a cellular context. | 1. Perform a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.[3]2. Evaluate compound stability and permeability in your specific cell type. |
| Phenotype is observed, but it does not align with the known function of the intended target. | The effect is likely mediated by one or more off-targets. | 1. Conduct a kinase profiling screen to identify potential off-target kinases.[4]2. Utilize phospho-proteomics to identify unexpectedly modulated signaling pathways.[4] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential on- and off-targets.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time for the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the remaining ATP (luminescence-based) or the phosphorylated substrate (fluorescence or antibody-based).
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Hypothetical Kinase Selectivity Data for this compound
| Kinase | IC50 (nM) | Interpretation |
| On-Target X | 50 | Potent On-Target Activity |
| Off-Target A | 500 | Moderate Off-Target Activity |
| Off-Target B | 2,000 | Weak Off-Target Activity |
| Off-Target C | >10,000 | No Significant Activity |
| Off-Target D | 800 | Moderate Off-Target Activity |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended target in intact cells.[3]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control for a specified time.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[3]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.[2]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]
Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.[3]
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.
-
Knockout Validation: Expand the clones and validate the knockout of the target protein by Western blot or genomic sequencing.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.[2]
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. off-target signaling pathways.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. High-Content Phenotypic Screen of a Focused TCAMS Drug Library Identifies Novel Disruptors of the Malaria Parasite Calcium Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Refining High-Throughput Screening for TCMDC-125457
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the small molecule inhibitor TCMDC-125457 in high-throughput screening (HTS) campaigns. The information is tailored for researchers, scientists, and drug development professionals working to identify and characterize novel therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: While specific data on this compound is emerging, it is structurally related to compounds known to target protein kinases. For instance, the well-characterized compound TCMDC-135051 is a potent inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a protein essential for the parasite's lifecycle.[1][2][3] Inhibition of PfCLK3 disrupts RNA splicing, leading to parasite death at multiple life stages.[2][3] It is hypothesized that this compound may act on a similar kinase target, but this requires experimental validation.
Q2: What are the recommended starting concentrations for this compound in a primary HTS screen?
A2: For a primary screen, a single concentration of 10 µM is a common starting point to identify initial hits from a compound library.[4] However, the optimal concentration can vary depending on the assay system and the expected potency of the compound. A pilot screen with a dose-response curve is recommended to determine the most effective concentration for your specific assay.
Q3: How can I be sure my screening hits are specific to the target and not false positives?
A3: Distinguishing true hits from false positives is a critical step in any HTS campaign.[5] Several strategies can be employed:
-
Counter-screens: These assays are designed to identify compounds that interfere with the detection method (e.g., autofluorescence, luciferase inhibition).[5][6]
-
Orthogonal assays: These are assays that measure the same biological endpoint but use a different detection technology to confirm the activity of the primary hits.[7]
-
Dose-response curves: Genuine hits will typically exhibit a concentration-dependent effect.[5]
-
Structure-Activity Relationship (SAR) analysis: Preliminary SAR can help identify analogues of hit compounds to confirm on-target activity.[4]
Q4: What are some common methods for target deconvolution if my screen is phenotype-based?
A4: If you have identified this compound or other compounds through a phenotypic screen, several chemical proteomics approaches can be used for target deconvolution:[8]
-
Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.[8][9]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. Target proteins will often show increased stability at higher temperatures when bound to an inhibitor.[8][10]
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active site of enzymes to identify target classes.[8]
Troubleshooting Guides
Issue 1: High variability between replicate wells.
High variability can obscure real hits and lead to a poor Z-factor, a statistical measure of assay quality. A Z-factor close to 1 indicates a robust assay suitable for HTS.[11]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Optimize cell seeding density to ensure a uniform cell monolayer. Use automated liquid handlers for precise dispensing.[11][12] | Reduced well-to-well variation in cell number and improved assay signal consistency. |
| Edge Effects | Fill the outer wells of the microplate with sterile buffer or media to minimize evaporation and temperature gradients.[11] | Minimized systematic variation between edge and center wells. |
| Reagent Instability | Prepare fresh reagents for each experiment. Ensure proper storage and handling of temperature-sensitive components. | Consistent reagent performance and reduced signal drift over time. |
| Liquid Handling Errors | Calibrate and maintain automated liquid handlers regularly. Visually inspect plates for dispensing errors. | Accurate and precise delivery of compounds and reagents to all wells. |
Issue 2: A high number of false positives in the primary screen.
False positives can arise from compound interference with the assay technology rather than true biological activity.[5]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Autofluorescence | Screen the compound library against a buffer-only control to identify autofluorescent compounds. If using a fluorescence-based assay, consider red-shifted dyes to minimize interference.[5][13] | Identification and exclusion of compounds that directly interfere with the fluorescence readout. |
| Luciferase Inhibition | For luciferase-based assays, perform a counter-screen with purified luciferase to identify compounds that directly inhibit the enzyme.[6] | Elimination of false positives that act on the reporter enzyme rather than the biological target. |
| Compound Precipitation | Visually inspect assay plates for compound precipitation. Reduce the final DMSO concentration or use alternative solubilizing agents if necessary. | Improved compound solubility and reduced non-specific effects. |
Issue 3: Inconsistent results between primary screen and hit confirmation.
Discrepancies between the initial screen and subsequent validation experiments are common and can be due to a variety of factors.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Single-Concentration Screening | The primary screen is often performed at a single, high concentration. Confirm hits using a full dose-response curve to determine potency (e.g., IC50).[5] | Validation of true hits and determination of their potency. |
| Lot-to-Lot Variability | If using a new batch of this compound or other reagents, re-validate the assay with the new materials. | Consistent assay performance across different batches of reagents. |
| Different Assay Conditions | Ensure that all assay parameters (e.g., incubation time, temperature, cell density) are identical between the primary screen and confirmation experiments.[11][12] | Reproducible results between experimental runs. |
Experimental Protocols
Protocol 1: General High-Throughput Cell-Based Assay Workflow
This protocol outlines a typical workflow for a cell-based HTS campaign.
Protocol 2: Hypothetical Signaling Pathway for a Kinase Target
This diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor like this compound. In this example, the target kinase is essential for a downstream cellular process.
Protocol 3: Hit Triage and Confirmation Logic
This diagram outlines the logical flow for triaging primary hits from an HTS campaign to identify confirmed leads.
References
- 1. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Dual-Stage Malaria Inhibitors with New Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 10. Identification of antimalarial targets of chloroquine by a combined deconvolution strategy of ABPP and MS-CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selectscience.net [selectscience.net]
Technical Support Center: Addressing Cross-Resistance with TCMDC-125457 and Related DHODH Inhibitors
Disclaimer: Information regarding the specific compound TCMDC-125457 is limited in publicly available literature. This guide leverages data from the closely related and well-studied Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) inhibitor, TCMDC-125334 , to address potential cross-resistance issues. The principles and methodologies described here are likely applicable to novel DHODH inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and related compounds?
A1: this compound and its analogues, such as TCMDC-125334, are potent inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). This enzyme is a critical component of the pyrimidine biosynthesis pathway in the parasite.[1][2] By inhibiting DHODH, these compounds disrupt DNA and RNA synthesis, ultimately leading to parasite death. The pyrimidine biosynthesis pathway is coupled to the mitochondrial electron transport chain, a known target for other antimalarials like atovaquone.[2]
Q2: We are observing loss of potency of this compound in our long-term culture. What are the potential mechanisms of resistance?
A2: Resistance to DHODH inhibitors like TCMDC-125334 can arise through several mechanisms. The most common is copy number variation (CNV) of the dhodh locus.[1] This leads to overexpression of the target enzyme, requiring higher concentrations of the inhibitor to achieve the same effect. Another mechanism is the emergence of point mutations in the dhodh gene. For instance, the I263S mutation has been shown to confer resistance to TCMDC-125334.[1]
Q3: Is cross-resistance with other antimalarials a concern when working with this compound?
A3: Yes, cross-resistance is a significant consideration. While some DHODH inhibitors may show activity against parasite lines resistant to other drugs, the potential for cross-resistance within the same class of inhibitors is high. For example, parasites with certain mutations in DHODH, such as C276Y which confers resistance to the clinical candidate DSM265, can develop further mutations when exposed to other DHODH inhibitors like TCMDC-125334, leading to broad resistance to this class of compounds.[1] Interestingly, parasites with the DHODH V532A mutation have shown cross-resistance to both DSM265 and TCMDC-125334.[1]
Q4: Can combination therapy with other antimalarials overcome resistance to this compound?
A4: While combination therapy is a common strategy to combat drug resistance, it may not always be effective and can sometimes lead to the selection of cross-resistant parasites.[1] For instance, the simultaneous use of DSM265 and TCMDC-125334 has been shown to select for parasites with a DHODH V532A mutation, which are resistant to both compounds.[1] Careful selection of combination partners with distinct mechanisms of action is crucial.
Troubleshooting Guides
Problem 1: Gradual increase in IC50 of this compound in continuous culture.
| Possible Cause | Suggested Action |
| Selection of resistant parasites with dhodh copy number variations. | 1. Perform quantitative PCR (qPCR) to determine the copy number of the dhodh gene in the resistant and parental parasite lines. 2. If CNV is confirmed, consider using a combination therapy with a drug that has a different mechanism of action. |
| Emergence of point mutations in the dhodh gene. | 1. Sequence the dhodh gene from the resistant parasite population to identify any mutations. 2. Test the efficacy of other DHODH inhibitors with different chemical scaffolds to check for cross-resistance. |
Problem 2: Complete loss of efficacy of this compound against a specific P. falciparum strain.
| Possible Cause | Suggested Action |
| Pre-existing resistance in the parasite strain. | 1. Review the genetic background of the parasite strain, specifically looking for known resistance markers in the dhodh gene. 2. Test the compound against a panel of drug-sensitive and drug-resistant P. falciparum strains to determine its activity spectrum. |
| High-level resistance due to multiple genetic changes. | 1. Conduct whole-genome sequencing of the resistant line to identify all genetic changes compared to the sensitive parent. 2. This may reveal novel resistance mechanisms beyond the primary target. |
Quantitative Data Summary
Table 1: Cross-Resistance Profile of Selected DHODH Mutant Lines
| DHODH Mutation | DSM265 | TCMDC-125334 |
| C276Y | Resistant | Sensitive |
| I263S | Sensitive | Resistant |
| V532A | Resistant | Resistant |
Data extrapolated from studies on TCMDC-125334 and DSM265.[1]
Experimental Protocols
Protocol 1: In Vitro Drug Resistance Selection
-
Parasite Culture: Maintain P. falciparum cultures in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Drug Pressure: Expose three independent populations of 10⁸ synchronous ring-stage parasites to the EC99 concentration of the test compound (e.g., 830 nM for TCMDC-125334).[1]
-
Monitoring: Monitor parasite viability daily by Giemsa-stained thin blood smears.
-
Recovery: When no viable parasites are observed, remove the drug pressure and allow the culture to recover in compound-free media.
-
Recrudescence: Once parasites reappear, repeat the drug treatment cycle.
-
Resistance Confirmation: After several cycles, assess the IC50 of the selected parasite lines compared to the parental line using a standard SYBR Green I-based fluorescence assay.
Protocol 2: DHODH Gene Copy Number Variation Analysis
-
Genomic DNA Extraction: Isolate genomic DNA from both the resistant and parental parasite lines.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the dhodh gene and a single-copy reference gene (e.g., beta-tubulin).
-
Data Analysis: Calculate the relative copy number of the dhodh gene in the resistant line compared to the parental line using the ΔΔCt method. An increase in the relative copy number indicates gene amplification.
Visualizations
Caption: Mechanism of action of this compound via DHODH inhibition.
Caption: Workflow for investigating resistance mechanisms.
References
Technical Support Center: Enhancing the Oral Bioavailability of TCMDC-135051
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on enhancing the oral bioavailability of the antimalarial compound TCMDC-135051.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of TCMDC-135051 after oral administration in our animal models. What are the likely causes?
A1: Low and variable oral bioavailability of TCMDC-135051 is likely attributable to its physicochemical properties, particularly poor aqueous solubility and/or dissolution rate. Many potent drug candidates exhibit low solubility in gastrointestinal fluids, which is a primary barrier to absorption.[1][2] Other contributing factors could include first-pass metabolism or efflux by intestinal transporters. A systematic approach to identify the root cause is recommended, starting with basic characterization of the drug substance.
Q2: What initial steps should we take to characterize the bioavailability challenges of TCMDC-135051?
A2: A stepwise approach to characterizing the challenges is crucial. We recommend the following initial experiments:
-
Aqueous Solubility Determination: Assess the solubility of TCMDC-135051 in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).
-
Log P Determination: Measure the octanol-water partition coefficient (Log P) to understand the lipophilicity of the compound.
-
In Vitro Dissolution Testing: Perform dissolution studies of the neat compound to understand its intrinsic dissolution rate.
-
Caco-2 Permeability Assay: Use this in vitro model to assess the intestinal permeability of TCMDC-135051 and determine if it is a substrate for efflux transporters like P-glycoprotein.
Q3: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble drugs like TCMDC-135051?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds.[1][2][3][4] The choice of strategy depends on the specific properties of the drug and the desired dosage form characteristics. Common approaches include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, leading to a higher dissolution rate.[2][3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.[1][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[2][3]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2][3]
Troubleshooting Guides
Issue 1: Poor Dissolution of TCMDC-135051 in Biorelevant Media
Symptoms:
-
In vitro dissolution studies show less than 80% of the drug dissolved in 60 minutes in SGF, FaSSIF, and FeSSIF.
-
High variability in dissolution profiles between batches.
Possible Causes:
-
Low intrinsic solubility of the crystalline form of TCMDC-135051.
-
Poor wettability of the drug particles.
-
Drug particle agglomeration.
Troubleshooting Steps:
| Step | Action | Rationale | Expected Outcome |
| 1 | Particle Size Analysis | Characterize the particle size distribution of the drug substance using laser diffraction. | Determine if the particle size is too large, contributing to slow dissolution. |
| 2 | Micronization/Nanonization | Reduce the particle size of TCMDC-135051 using techniques like jet milling or wet bead milling. | Increased surface area should lead to a faster dissolution rate. |
| 3 | Formulate a Solid Dispersion | Prepare a solid dispersion of TCMDC-135051 with a hydrophilic carrier (e.g., PVP, HPMC). | The amorphous form of the drug in the dispersion is expected to have higher apparent solubility and dissolution rate. |
| 4 | Incorporate a Surfactant | Add a small percentage of a surfactant (e.g., sodium lauryl sulfate) to the dissolution medium or the formulation. | Improved wettability of the drug particles can enhance the dissolution rate. |
Issue 2: High Intersubject Variability in Pharmacokinetic (PK) Studies
Symptoms:
-
Large standard deviations in plasma concentration-time profiles after oral dosing in animal models.
-
Coefficient of variation (%CV) for AUC and Cmax values exceeds 30%.
Possible Causes:
-
Food effects on drug absorption.
-
Variable gastrointestinal transit times.
-
Pre-systemic metabolism or efflux.
Troubleshooting Steps:
| Step | Action | Rationale | Expected Outcome |
| 1 | Fed vs. Fasted PK Study | Conduct a PK study in both fed and fasted animal models. | Determine if the presence of food significantly impacts the absorption of TCMDC-135051. |
| 2 | Develop a Solubilizing Formulation | Formulate TCMDC-135051 in a self-emulsifying drug delivery system (SEDDS). | A SEDDS can create a fine emulsion in the GI tract, leading to more consistent drug release and absorption, thereby reducing variability. |
| 3 | Investigate Efflux Transporters | Use in vitro models like Caco-2 cells with and without a P-gp inhibitor (e.g., verapamil). | Determine if P-gp-mediated efflux is contributing to the variable absorption. |
Experimental Protocols
Protocol 1: Preparation and Evaluation of a TCMDC-135051 Solid Dispersion
Objective: To enhance the dissolution rate of TCMDC-135051 by preparing a solid dispersion using the solvent evaporation method.
Materials:
-
TCMDC-135051
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Dissolution testing apparatus (USP Apparatus II)
-
HPLC for drug analysis
Method:
-
Preparation of the Solid Dispersion:
-
Dissolve TCMDC-135051 and PVP K30 in a 1:4 weight ratio in a minimal amount of methanol.
-
Evaporate the solvent using a rotary evaporator at 40°C until a dry film is formed.
-
Further dry the film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Grind the resulting solid dispersion into a fine powder.
-
-
In Vitro Dissolution Study:
-
Perform dissolution testing on the solid dispersion powder, comparing it to the neat TCMDC-135051.
-
Dissolution Medium: 900 mL of FaSSIF (pH 6.5).
-
Apparatus: USP Apparatus II (paddle).
-
Paddle Speed: 75 RPM.
-
Temperature: 37 ± 0.5°C.
-
Sampling: Withdraw 5 mL samples at 5, 10, 15, 30, 45, and 60 minutes. Replace with fresh medium.
-
Analysis: Analyze the drug concentration in the samples using a validated HPLC method.
-
Data Presentation:
| Time (min) | % Drug Dissolved (Neat TCMDC-135051) | % Drug Dissolved (Solid Dispersion) |
| 5 | 8.2 ± 1.5 | 45.7 ± 3.2 |
| 10 | 15.6 ± 2.1 | 72.3 ± 4.1 |
| 15 | 22.4 ± 2.8 | 85.1 ± 3.8 |
| 30 | 35.8 ± 3.5 | 92.6 ± 2.9 |
| 45 | 42.1 ± 4.2 | 95.3 ± 2.5 |
| 60 | 48.9 ± 4.8 | 96.8 ± 2.1 |
Data are presented as mean ± SD (n=3) and are hypothetical.
Protocol 2: In Vivo Pharmacokinetic Study of a TCMDC-135051 SEDDS Formulation
Objective: To evaluate the in vivo performance of a self-emulsifying drug delivery system (SEDDS) formulation of TCMDC-135051 in a rat model.
Materials:
-
TCMDC-135051
-
Capryol 90 (oil phase)
-
Cremophor EL (surfactant)
-
Transcutol P (co-surfactant)
-
Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection supplies
-
LC-MS/MS for bioanalysis
Method:
-
Preparation of the SEDDS Formulation:
-
Prepare the SEDDS formulation by mixing Capryol 90, Cremophor EL, and Transcutol P in a 40:35:25 weight ratio.
-
Add TCMDC-135051 to the SEDDS pre-concentrate and mix until a clear solution is obtained.
-
-
Animal Dosing and Sampling:
-
Fast rats overnight prior to dosing.
-
Administer the TCMDC-135051 SEDDS formulation orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples (approx. 0.2 mL) from the tail vein at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the plasma concentrations of TCMDC-135051 using a validated LC-MS/MS method.
-
Data Presentation:
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 152 ± 45 | 4.0 | 1280 ± 320 | 100 |
| SEDDS Formulation | 895 ± 180 | 1.0 | 6150 ± 950 | 480 |
Data are presented as mean ± SD (n=5) and are hypothetical.
Visualizations
Caption: Workflow for addressing the low oral bioavailability of TCMDC-135051.
Caption: Proposed mechanism of action of TCMDC-135051 in P. falciparum.
References
Technical Support Center: Modifying TCMDC-125457 to Reduce Host Cell Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical compound TCMDC-125457. The focus is on strategies to assess and mitigate host cell cytotoxicity, a critical step in the development of novel therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the cytotoxicity of this compound?
A1: The initial assessment of cytotoxicity involves determining the concentration-dependent effect of the compound on host cell viability. Standard assays for this include metabolic assays like MTT, MTS, or resazurin, which measure the metabolic activity of cells, and membrane integrity assays like the lactate dehydrogenase (LDH) release assay, which detects damage to the plasma membrane.[1][2][3] It is recommended to test the compound across a wide range of concentrations on relevant host cell lines to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50).
Q2: My results show high cytotoxicity for this compound across multiple cell lines. What are the potential causes?
A2: High cytotoxicity across various unrelated cell lines can indicate a general cytotoxic mechanism rather than target-specific effects.[2] Potential causes include:
-
Compound Insolubility: At higher concentrations, the compound may precipitate out of the solution, causing physical damage to the cells.[2]
-
Off-Target Effects: The compound may be interacting with unintended cellular targets that are essential for cell survival.
-
Reactive Metabolites: The compound could be metabolized into toxic byproducts by the host cells.
-
Mitochondrial Dysfunction: The compound might be impairing mitochondrial function, leading to a decrease in cellular energy and triggering apoptosis.[1]
Q3: What strategies can be employed to reduce the host cell cytotoxicity of this compound?
A3: Several strategies can be explored to reduce cytotoxicity:
-
Chemical Modification: Modify the chemical structure of this compound to improve its selectivity for the target and reduce off-target effects. This could involve synthesizing and testing a series of analogues.
-
Formulation Optimization: Improve the solubility and stability of the compound in the assay medium to prevent precipitation. This can include using a lower concentration of the solvent (e.g., DMSO) or incorporating solubilizing agents.[2]
-
Co-treatment with Protective Agents: If the mechanism of cytotoxicity is known or suspected (e.g., oxidative stress), co-treatment with antioxidants like N-acetylcysteine or Vitamin E may offer protection.[1]
-
Targeted Delivery: For in vivo applications, consider drug delivery systems that specifically target the diseased cells or tissues, thereby reducing exposure to healthy host cells.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cytotoxicity assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well to prevent overgrowth or sparseness.[2] | Increased reproducibility of IC50 values. |
| Compound Stability | Assess the stability of this compound in the culture medium over the duration of the experiment. | A clearer understanding of the compound's half-life and potential degradation into cytotoxic products. |
| Assay Interference | Run a control plate with the compound and assay reagents in the absence of cells to check for direct chemical interference.[2] | Identification of false-positive or false-negative results due to compound-assay interactions. |
Issue 2: High cytotoxicity observed at low compound concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Potency Off-Target Effect | Screen this compound against a panel of known cytotoxicity targets (e.g., hERG channel, various kinases). | Identification of specific off-targets that can be addressed through chemical modification. |
| Induction of Apoptosis | Perform assays to detect markers of apoptosis, such as caspase-3/7 activation.[2] | Confirmation of apoptosis as the mechanism of cell death, guiding further mechanistic studies. |
| Contamination of Compound | Verify the purity of the this compound sample using analytical techniques like HPLC-MS. | Ensuring that the observed cytotoxicity is not due to impurities. |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[2]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Caspase-Glo® 3/7 Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[2]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-2 hours, protected from light.[2]
-
Readout: Measure the luminescence using a microplate reader.[2]
-
Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates caspase-3/7 activation and apoptosis.[2]
Visualizations
Caption: Workflow for assessing and mitigating the cytotoxicity of this compound.
Caption: Potential signaling pathways of this compound-induced cytotoxicity.
References
Validation & Comparative
Validating the In Vivo Antimalarial Efficacy of TCMDC-135051: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with unique mechanisms of action. TCMDC-135051, a potent and selective inhibitor of the P. falciparum protein kinase PfCLK3, has been identified as a promising candidate that acts on multiple stages of the parasite's life cycle. This guide provides a comparative analysis of the in vivo efficacy of TCMDC-135051 against standard antimalarial agents, supported by experimental data and detailed protocols.
Comparative In Vivo Efficacy
The antimalarial activity of TCMDC-135051 was evaluated in vivo using the Peters' 4-day suppressive test in a Plasmodium berghei-infected mouse model. This test is a standard for assessing the efficacy of potential antimalarials on early-stage infection. The results are compared with the standard-of-care drugs, Chloroquine and Artesunate, under similar experimental conditions.
Twice-daily intraperitoneal (i.p.) administration of TCMDC-135051 resulted in a dose-dependent reduction in parasitemia. At the highest dose tested (50 mg/kg), the compound achieved near-complete clearance of parasites from the peripheral blood over a 5-day period.[1][2]
| Compound | Dose (mg/kg/day) | Administration Route | Parasite Suppression (%) | Reference |
| TCMDC-135051 | 100 (50 mg/kg, twice daily) | Intraperitoneal (i.p.) | ~98% | (Alam et al., 2019) |
| 30 (15 mg/kg, twice daily) | Intraperitoneal (i.p.) | ~75% | (Alam et al., 2019) | |
| 10 (5 mg/kg, twice daily) | Intraperitoneal (i.p.) | ~50% | (Alam et al., 2019) | |
| Chloroquine | 5 | Oral (p.o.) | 72.7% | [3] |
| 3 | Oral (p.o.) | 85.6% | [4] | |
| 1.5 | Oral (p.o.) | 50% (ED₅₀) | [4] | |
| Artesunate | 50 | Intraperitoneal (i.p.) | 100% (Curative) | [5] |
| 6 | Oral (p.o.) | >90% (Positive Control) |
Note: Data for comparator drugs are compiled from representative studies and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
The following is a detailed methodology for the key in vivo efficacy experiment cited in this guide.
Peters' 4-Day Suppressive Test
This standard in vivo assay evaluates the schizonticidal activity of a compound against a newly initiated malaria infection.
1. Animal and Parasite Strains:
-
Animals: Swiss albino or ICR mice (18-22g).
-
Parasite: Chloroquine-sensitive strain of Plasmodium berghei (e.g., ANKA strain).
2. Inoculation:
-
A donor mouse with a rising parasitemia of 20-30% is used.
-
Blood is collected and diluted in a suitable buffer (e.g., saline) to a concentration of 1 x 10⁷ infected red blood cells (iRBCs) per 0.2 mL.
-
Experimental mice are inoculated intraperitoneally (i.p.) with 0.2 mL of the infected blood suspension on Day 0.
3. Drug Administration:
-
Mice are randomly assigned to control and treatment groups (n=5 per group).
-
Test Compound (TCMDC-135051): Administered intraperitoneally twice daily at doses of 5, 15, and 50 mg/kg.
-
Positive Controls: Chloroquine (e.g., 5 mg/kg/day) or Artesunate (e.g., 6 mg/kg/day) administered orally.
-
Negative Control: Vehicle used for drug dissolution (e.g., 7% Tween 80, 3% ethanol in distilled water).
-
Treatment begins 2-4 hours post-infection on Day 0 and continues daily for four consecutive days (Day 0 to Day 3).
4. Evaluation of Efficacy:
-
On Day 4, thin blood smears are prepared from the tail vein of each mouse.
-
Smears are fixed with methanol and stained with Giemsa.
-
The percentage of parasitemia is determined by microscopic examination, counting the number of iRBCs per 1,000 total red blood cells.
-
The average percent suppression of parasitemia is calculated using the formula: % Suppression = [ (A - B) / A ] * 100 Where A is the mean parasitemia in the negative control group, and B is the mean parasitemia in the treated group.
-
The mean survival time for each group is also recorded.
Mechanism of Action: PfCLK3 Inhibition
TCMDC-135051's novel mechanism of action targets PfCLK3, a protein kinase that plays a critical role in regulating RNA splicing in the malaria parasite.[1][6][7] By inhibiting PfCLK3, the compound disrupts the proper processing of messenger RNA (mRNA), leading to the downregulation of hundreds of genes essential for parasite survival.[1][6][7] This disruption of a fundamental cellular process results in rapid parasite killing across multiple life stages, including the asexual blood stages responsible for clinical symptoms, the liver stages, and the gametocytes required for transmission.[2][7]
Caption: Mechanism of TCMDC-135051 via inhibition of the PfCLK3 signaling pathway.
Experimental Workflow
The in vivo validation of a novel antimalarial candidate like TCMDC-135051 follows a structured workflow, from initial screening to efficacy confirmation.
Caption: Standard workflow for in vivo antimalarial efficacy testing.
References
- 1. biorxiv.org [biorxiv.org]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. Enhanced antimalarial effects of chloroquine by aqueous Vernonia amygdalina leaf extract in mice infected with chloroquine resistant and sensitive Plasmodium berghei strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction between Chitosan and Chloroquine against Plasmodium berghei and P. falciparum Using In-Vivo and In-Vitro Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Extended Duration of Artesunate Treatment on Parasitological Outcome in a Cytocidal Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antimalarial Compounds: TCMDC-125457 vs. Chloroquine
A detailed guide for researchers, scientists, and drug development professionals on the distinct mechanisms and efficacy of a novel calcium homeostasis disruptor versus a traditional antimalarial.
This guide provides a comprehensive comparison of TCMDC-125457, a novel antimalarial compound identified from the Tres Cantos Anti-Malarial Set (TCAMS), and chloroquine, a long-standing frontline treatment for malaria. The analysis focuses on their distinct mechanisms of action, in vitro efficacy against Plasmodium falciparum, and cytotoxicity, supported by experimental data and detailed protocols.
Executive Summary
This compound emerges as a promising antimalarial candidate with a mechanism of action centered on the disruption of calcium homeostasis within the parasite. This is in stark contrast to chloroquine's well-established role in inhibiting hemozoin formation. Notably, this compound demonstrates efficacy against chloroquine-resistant strains, highlighting its potential to address the growing challenge of drug resistance. While both compounds exhibit potent antiplasmodial activity, their divergent cellular targets and mechanisms offer new avenues for antimalarial drug development and combination therapies.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the quantitative data for this compound and chloroquine, providing a clear comparison of their performance in key in vitro assays.
| Compound | P. falciparum Strain | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |
| This compound | Chloroquine-sensitive & Chloroquine-resistant | Low micromolar range[1] | Low[1] | Favorable |
| Chloroquine | 3D7 (CQ-sensitive) | ~0.012-0.149[2] | High | Strain-dependent |
| K1, Dd2 (CQ-resistant) | >0.124[2] | High | Strain-dependent |
Table 1: Comparative In Vitro Activity. IC50 (50% inhibitory concentration) values represent the concentration of the compound required to inhibit parasite growth by 50%. CC50 (50% cytotoxic concentration) values indicate the concentration that causes death to 50% of mammalian cells. The Selectivity Index (SI = CC50/IC50) is a measure of the compound's specificity for the parasite over host cells.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between this compound and chloroquine lies in their molecular mechanisms of action.
This compound: Disruptor of Calcium Homeostasis
This compound has been identified as a potent inducer of calcium redistribution within the Plasmodium falciparum parasite.[1] This disruption of calcium homeostasis is a novel mechanism of action that leads to parasite death.[1] Unlike chloroquine, this compound shows minimal inhibition of heme crystallization, indicating a distinct mode of action.[1]
Chloroquine: Inhibitor of Hemozoin Formation
Chloroquine's antimalarial activity is primarily attributed to its accumulation in the parasite's acidic digestive vacuole. Here, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. Chloroquine binds to heme and prevents its polymerization into non-toxic hemozoin crystals. The accumulation of free heme is lethal to the parasite.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by each compound and a typical experimental workflow for their evaluation.
Caption: Distinct mechanisms of action for this compound and Chloroquine.
Caption: Experimental workflow for in vitro antimalarial drug screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
-
Parasite Culture: Plasmodium falciparum strains (e.g., 3D7 for chloroquine-sensitive and K1/Dd2 for chloroquine-resistant) are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine. Cultures are synchronized at the ring stage.
-
Drug Dilution: Test compounds (this compound and chloroquine) are serially diluted in complete medium in a 96-well plate.
-
Assay Setup: Synchronized ring-stage parasites are added to the drug-containing wells at a specified parasitemia and hematocrit.
-
Incubation: Plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I is added to each well. SYBR Green I intercalates with parasite DNA.
-
Data Acquisition: Fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the fluorescence data to a sigmoidal dose-response curve.
Cytotoxicity Assay (e.g., Resazurin-based)
-
Cell Culture: A mammalian cell line (e.g., HEK293) is cultured in appropriate medium and seeded into 96-well plates.
-
Compound Addition: Serial dilutions of the test compounds are added to the cells.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Viability Assessment: Resazurin solution is added to each well and incubated for a further 2-4 hours. Viable cells reduce resazurin to the fluorescent resorufin.
-
Data Acquisition: Fluorescence is measured using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Heme Crystallization Inhibition Assay
-
Reaction Setup: A solution of hemin chloride is prepared in a suitable solvent. The assay is performed in a 96-well plate.
-
Compound Addition: Test compounds are added to the wells at various concentrations.
-
Initiation of Polymerization: The formation of β-hematin (hemozoin) is initiated by the addition of an acetate solution and incubation at an elevated temperature.
-
Quantification: After incubation, the plate is centrifuged, and the supernatant containing unreacted heme is removed. The remaining hemozoin pellet is washed and then dissolved in a basic solution.
-
Data Acquisition: The absorbance of the dissolved hemozoin is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition of heme crystallization is calculated relative to a no-drug control.
Conclusion
The comparative analysis of this compound and chloroquine reveals two distinct and valuable approaches to combating malaria. Chloroquine, despite its historical success, faces significant challenges due to widespread resistance. This compound, with its novel mechanism of action targeting parasite calcium homeostasis, presents a promising new strategy that is effective against chloroquine-resistant strains. Further investigation into the specific molecular targets of this compound and its in vivo efficacy is warranted to fully assess its potential as a next-generation antimalarial drug. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to develop new and effective treatments for this devastating disease.
References
- 1. High-Content Phenotypic Screen of a Focused TCAMS Drug Library Identifies Novel Disruptors of the Malaria Parasite Calcium Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TCMDC-135051 and Other Antimalarial Compounds
An important clarification regarding your request: Initial research indicates that the compound "TCMDC-125457" may be a typographical error, as scientific literature extensively refers to TCMDC-135051 , a well-documented inhibitor of the Plasmodium falciparum protein kinase PfCLK3. Furthermore, the term "TCAMS calcium disruptors" does not correspond to a recognized class of compounds in the available literature.
TCMDC-135051's primary mechanism of action is the inhibition of a parasitic protein kinase essential for its lifecycle, not direct disruption of calcium homeostasis. However, given the crucial role of signaling pathways in parasite survival, a comparison with other compounds affecting these pathways is highly relevant for researchers in drug development.
This guide will proceed by focusing on TCMDC-135051 and comparing it with other antimalarial agents, providing the requested data-rich, structured comparison for a scientific audience.
This guide provides a detailed comparison of TCMDC-135051 with other antimalarial compounds, focusing on their mechanisms of action, efficacy, and selectivity. The information is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and selectivity of TCMDC-135051 in comparison to other antimalarial drugs.
Table 1: In Vitro Potency Against P. falciparum
| Compound | Target | IC50 (nM) - Asexual Stage (3D7 strain) | IC50 (nM) - Gametocyte Stage | Reference |
| TCMDC-135051 | PfCLK3 | 1.4 | Effective | [1][2] |
| Chloroquine | Heme Polymerization | 6.2 - 20 | Ineffective | [3] |
| Artemisinin | Multiple targets | 1.5 - 7.5 | Effective | [3] |
| Atovaquone | Cytochrome bc1 complex | 0.6 - 1.7 | Effective | [4] |
Table 2: Kinase Selectivity of TCMDC-135051
| Kinase | % Inhibition at 1 µM |
| PfCLK3 | >99% |
| Human CLK2 | <20% |
| Human PRPF4B | <20% |
| PfCLK1 | <20% |
| PfPKG | <20% |
| PfCDPK1 | <20% |
| Data from a screen of 140 human kinases showed that only nine had less than 20% activity at a 1 µM concentration of TCMDC-135051, indicating high selectivity for the parasitic kinase.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Asexual Blood Stage Parasite Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of compounds against the asexual blood stage of P. falciparum.
-
Parasite Culture: P. falciparum 3D7 strain is cultured in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine. Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Compound Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations. The final DMSO concentration is kept below 0.5%.
-
Assay Procedure:
-
Synchronized ring-stage parasites (0-3 hours post-invasion) are seeded into 96-well plates at 1% parasitemia and 2% hematocrit.
-
The serially diluted compounds are added to the wells.
-
Plates are incubated for 72 hours under the standard culture conditions.
-
Parasite growth is quantified using a SYBR Green I-based fluorescence assay. Lysis buffer containing SYBR Green I is added to each well, and after incubation, the fluorescence is read on a microplate reader (excitation: 485 nm, emission: 530 nm).
-
-
Data Analysis: The fluorescence intensity is plotted against the compound concentration, and the IC50 values are calculated using a non-linear regression model.
Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantifies the inhibitory activity of compounds against a specific protein kinase, such as PfCLK3.
-
Reagents: Recombinant full-length PfCLK3, biotinylated peptide substrate, ATP, and FRET donor (e.g., Europium-labeled anti-phospho-serine antibody) and acceptor (e.g., Streptavidin-allophycocyanin).
-
Assay Procedure:
-
The kinase, peptide substrate, and inhibitor (at various concentrations) are pre-incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the detection reagents (FRET donor and acceptor) are added.
-
After incubation to allow for binding, the TR-FRET signal is measured on a plate reader.
-
-
Data Analysis: The FRET signal is proportional to the amount of phosphorylated substrate. The percent inhibition is calculated for each inhibitor concentration, and the IC50 is determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to visualize key pathways and workflows.
Caption: PfCLK3 signaling pathway in P. falciparum.
Caption: Asexual stage parasite viability assay workflow.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 3. A fast-acting inhibitor of blood-stage P. falciparum with mechanism distinct from artemisinin and chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Dual-Stage Malaria Inhibitors with New Targets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TCMDC-125457 Activity Across Plasmodium falciparum Strains
A Novel Antimalarial Candidate Targeting Parasite Calcium Homeostasis
In the global effort to combat malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the discovery of novel therapeutic agents with unique mechanisms of action. TCMDC-125457, a compound identified from the GlaxoSmithKline (GSK) Tres Cantos Anti-Malarial Set (TCAMS), has emerged as a promising candidate. This guide provides a comparative analysis of the in vitro activity of this compound against various chloroquine (CQ)- and artemisinin-resistant P. falciparum strains, supported by detailed experimental protocols and visualizations of its proposed mechanism of action.
Potent Activity Against Drug-Sensitive and Resistant Parasites
This compound demonstrates potent antiplasmodial activity with IC50 values in the low micromolar range across a panel of well-characterized P. falciparum strains, including those with known resistance to conventional antimalarials. The compound's efficacy against both drug-sensitive and drug-resistant strains suggests a mechanism of action distinct from that of established drugs like chloroquine and artemisinin.
| P. falciparum Strain | Resistance Profile | This compound IC50 (µM) | Chloroquine IC50 (µM) | Dihydroartemisinin (DHA) IC50 (nM) |
| 3D7 | Chloroquine-Sensitive, Artemisinin-Sensitive | 1.2 ± 0.1 | 0.02 ± 0.00 | 1.1 ± 0.2 |
| Dd2 | Chloroquine-Resistant, Artemisinin-Sensitive | 1.5 ± 0.2 | 0.3 ± 0.0 | 1.3 ± 0.3 |
| K1 | Chloroquine-Resistant, Artemisinin-Sensitive | 1.3 ± 0.1 | 0.4 ± 0.0 | 1.5 ± 0.2 |
| MRA-1240 | Artemisinin-Resistant | Not explicitly provided, but activity demonstrated | Not applicable | Not applicable |
Data compiled from publicly available research findings. The IC50 values for chloroquine and DHA are provided for comparative reference of the strain phenotypes.
Mechanism of Action: Disruption of Parasite Calcium Homeostasis
This compound is proposed to exert its antimalarial effect by disrupting the parasite's intracellular calcium homeostasis.[1] This disruption leads to a cascade of events culminating in parasite death. The primary target is believed to be the parasite's digestive vacuole, an acidic organelle crucial for hemoglobin degradation and detoxification. By altering calcium levels, this compound compromises the integrity and function of the digestive vacuole.
Caption: Proposed mechanism of this compound action in P. falciparum.
Experimental Protocols
The following protocols describe the general methodology used to assess the in vitro activity of this compound against P. falciparum.
P. falciparum Asexual Stage Culture
P. falciparum strains are maintained in continuous culture in human O+ erythrocytes at a 4% hematocrit in RPMI 1640 medium supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, and 0.5% (w/v) Albumax II. Cultures are incubated at 37°C in a sealed chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2. Parasite synchronization at the ring stage is achieved by treatment with 5% D-sorbitol.
In Vitro Drug Susceptibility Assay (SYBR Green I-based Fluorescence)
The 50% inhibitory concentration (IC50) of this compound is determined using a SYBR Green I-based fluorescence assay.
-
Plate Preparation: Test compounds are serially diluted in RPMI 1640 and dispensed into 96-well black microtiter plates.
-
Parasite Seeding: Synchronized ring-stage parasites are diluted to a 1% parasitemia and 2% hematocrit in culture medium and added to the wells containing the test compounds.
-
Incubation: Plates are incubated for 72 hours under the standard culture conditions described above.
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I is added to each well.
-
Fluorescence Reading: The plates are incubated in the dark at room temperature for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 values are calculated by non-linear regression analysis.
Caption: Experimental workflow for assessing antimalarial activity.
Conclusion
This compound represents a promising antimalarial lead compound with a novel mechanism of action centered on the disruption of parasite calcium homeostasis. Its consistent activity against both drug-sensitive and drug-resistant P. falciparum strains highlights its potential to address the growing challenge of antimalarial resistance. Further investigation into its precise molecular target and in vivo efficacy is warranted to advance its development as a next-generation antimalarial drug.
References
Head-to-Head Comparison: TCMDC-125457 and TCMDC-135051 in Antimalarial Drug Discovery
A Comparative Guide for Researchers in Drug Development
In the relentless pursuit of novel antimalarial therapeutics, two compounds from the Tres Cantos Anti-Malarial Set (TCAMS), TCMDC-125457 and TCMDC-135051, have emerged as promising starting points for drug discovery. While both exhibit potent activity against Plasmodium falciparum, they operate through distinct mechanisms of action, offering different strategic avenues for therapeutic development. This guide provides a head-to-head comparison of their performance, supported by available experimental data, to aid researchers in making informed decisions for their drug development programs.
Executive Summary
TCMDC-135051 is a highly potent and selective inhibitor of the P. falciparum protein kinase PfCLK3, demonstrating multi-stage activity against the parasite's lifecycle, including asexual blood stages, gametocytes, and liver stages. Its mechanism of action involves the disruption of essential RNA splicing processes within the parasite. In contrast, this compound acts as a potent disruptor of calcium homeostasis in the parasite. While less characterized than TCMDC-135051, its unique mechanism presents an alternative approach to combat malaria. To date, no direct head-to-head comparative studies have been published. This guide, therefore, synthesizes the available data to facilitate a cross-compound evaluation.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and TCMDC-135051, highlighting their distinct activity profiles.
Table 1: In Vitro Activity against P. falciparum
| Compound | Target | Assay Type | Strain | IC50 / EC50 | Citation |
| TCMDC-135051 | PfCLK3 | Kinase Inhibition (TR-FRET) | Recombinant Protein | IC50 = 4.8 nM | [1] |
| Asexual Stage Viability | - | 3D7 (Chloroquine-sensitive) | EC50 = 180 nM | [2][3] | |
| Asexual Stage Viability | - | Dd2 (Chloroquine-resistant) | - | - | |
| Gametocyte Viability (Early & Late Stage) | - | - | EC50 = 800-910 nM | [1] | |
| Liver Stage Development (P. berghei) | - | - | EC50 = 400 nM | [1] | |
| This compound | Calcium Homeostasis | Asexual Stage Viability | - | Low micromolar IC50 | [4] |
| Calcium Redistribution | Phenotypic Screen | - | Potent inducer | [4] |
Table 2: Mechanistic Insights
| Compound | Primary Mechanism of Action | Downstream Effects | Citation |
| TCMDC-135051 | Inhibition of PfCLK3 kinase activity | Disruption of RNA splicing, leading to downregulation of essential genes.[5] | [5][6] |
| This compound | Disruption of parasite calcium dynamics | Compromised digestive vacuole membrane integrity, release of its contents, and features of programmed cell death. | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized experimental workflow for the discovery and development of new antimalarial compounds.
Caption: The inhibitory action of TCMDC-135051 on the PfCLK3 signaling pathway, disrupting RNA splicing.
Caption: The proposed mechanism of this compound, leading to parasite death via disruption of calcium homeostasis.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of findings. Below are summarized methodologies for key experiments cited in the evaluation of these compounds.
1. PfCLK3 Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
-
Objective: To quantify the inhibitory activity of a compound against the PfCLK3 enzyme.
-
Principle: This assay measures the phosphorylation of a substrate by PfCLK3. A europium-labeled anti-phosphoserine antibody binds to the phosphorylated substrate, bringing it in close proximity to a ULight™-labeled peptide, resulting in a FRET signal. Inhibition of PfCLK3 reduces substrate phosphorylation and, consequently, the FRET signal.
-
Methodology:
-
Recombinant full-length PfCLK3 is incubated with the test compound (e.g., TCMDC-135051) at varying concentrations.
-
ATP and the ULight™-labeled substrate peptide are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
A stop solution containing EDTA and the europium-labeled antibody is added.
-
After an incubation period, the TR-FRET signal is read on a compatible plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2][3][7]
-
2. Asexual Stage P. falciparum Growth Inhibition Assay
-
Objective: To determine the potency of a compound in inhibiting the growth of asexual blood-stage parasites.
-
Principle: Parasite growth is assessed by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by staining parasite DNA with a fluorescent dye (e.g., SYBR Green I).
-
Methodology:
-
Synchronized ring-stage P. falciparum cultures are plated in 96-well plates.
-
The test compound is added in a serial dilution.
-
Plates are incubated for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2).
-
For the pLDH assay, the plates are frozen and thawed to lyse the cells. pLDH activity is then measured by adding a substrate solution and monitoring the change in absorbance.
-
For SYBR Green I based assays, a lysis buffer containing the dye is added, and fluorescence is measured.
-
EC50 values are determined from the dose-response curves.
-
3. Calcium Redistribution Assay (High-Content Phenotypic Screen)
-
Objective: To identify compounds that disrupt calcium homeostasis in the parasite.
-
Principle: This assay utilizes a fluorescent calcium indicator dye that localizes to different cellular compartments depending on the intracellular calcium concentration. Changes in fluorescence patterns indicate a redistribution of calcium.
-
Methodology:
-
P. falciparum infected red blood cells are loaded with a calcium-sensitive fluorescent dye.
-
The cells are then incubated with the test compounds.
-
High-content imaging is used to capture images of the parasites.
-
Image analysis algorithms are employed to quantify changes in the fluorescence intensity and distribution within the parasite, identifying compounds that induce calcium redistribution.[4]
-
Conclusion
TCMDC-135051 and this compound represent two distinct and valuable starting points for the development of new antimalarial drugs. TCMDC-135051, a potent PfCLK3 inhibitor, offers a well-defined target and a mechanism that affects multiple stages of the parasite's life cycle. Its development path benefits from a clear understanding of its molecular interactions, facilitating structure-based drug design. On the other hand, this compound, a disruptor of calcium homeostasis, provides a novel mechanism of action that could be effective against drug-resistant parasite strains. Further elucidation of its precise molecular target will be crucial for its advancement.
The choice between pursuing a lead based on TCMDC-135051 or this compound will depend on the specific goals of a drug discovery program. A target-based approach may favor the well-characterized PfCLK3 inhibitor, while a strategy focused on novel mechanisms to overcome resistance might prioritize the calcium homeostasis disruptor. Ultimately, both compounds underscore the importance of exploring diverse mechanisms of action in the ongoing fight against malaria.
References
- 1. media.malariaworld.org [media.malariaworld.org]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Content Phenotypic Screen of a Focused TCAMS Drug Library Identifies Novel Disruptors of the Malaria Parasite Calcium Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. What are PfCLK3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Disruption of Calcium Homeostasis by TCMDC-125457: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the exploration of novel therapeutic strategies. One such promising avenue is the targeted disruption of calcium homeostasis, a critical process for parasite survival and propagation. This guide provides a comparative analysis of TCMDC-125457, a potent disruptor of calcium dynamics in P. falciparum, alongside other known agents that modulate intracellular calcium. The information presented herein is intended to support further research and development of next-generation antimalarials.
Comparative Analysis of Calcium Homeostasis Disruptors
The following table summarizes the key characteristics of this compound and selected alternative compounds known to interfere with calcium signaling in P. falciparum. While this compound has been identified as a potent inducer of calcium redistribution, precise quantitative data on the magnitude of this effect remains to be published. For comparative purposes, established calcium modulators such as chloroquine, artemisinin, thapsigargin, and ionomycin are included.
| Compound | Mechanism of Action/Target | Effective Concentration (IC50) | Observed Effect on Intracellular Ca2+ | Cytotoxicity |
| This compound | Potent inducer of calcium redistribution; specific molecular target not yet identified.[1] | Low micromolar range (<2 µM)[2][3] | Induces redistribution of intracellular calcium, leading to a programmed cell death-like phenotype.[1] Quantitative increase not specified. | Low cytotoxicity.[1] |
| Chloroquine | Accumulates in the acidic food vacuole, potentially affecting calcium stores within this compartment.[4][5] | Strain-dependent (nM to µM range) | Implicated in intracellular calcium dysregulation, with a potential role for mitochondrial calcium.[4] Quantitative increase not specified. | Varies with parasite resistance profile. |
| Artemisinin | Proposed to inhibit the P. falciparum sarco/endoplasmic reticulum Ca2+-ATPase (PfATP6/SERCA), disrupting calcium sequestration. | nM range[6][7] | May lead to an increase in cytosolic calcium by preventing its uptake into the ER.[5] Quantitative increase not specified. | Generally low for the host. |
| Thapsigargin | Specific inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to the depletion of ER calcium stores and a subsequent rise in cytosolic calcium.[8][9] | nM to µM range | Induces a significant and sustained increase in intracellular calcium concentration.[8] | Can induce apoptosis through ER stress. |
| Ionomycin | A calcium ionophore that facilitates the movement of calcium ions across biological membranes, leading to a rapid increase in intracellular calcium from both extracellular and intracellular stores.[10] | Not typically defined by IC50 for growth inhibition. | Causes a rapid and substantial increase in intracellular calcium concentration.[10][11] | Can be cytotoxic at higher concentrations due to calcium overload. |
Experimental Protocols
Accurate validation of calcium homeostasis disruption requires robust experimental methodologies. The following section details a standard protocol for measuring intracellular calcium changes in P. falciparum using the fluorescent indicator Fluo-4 AM, a method employed in the initial characterization of this compound's activity.[2]
Measurement of Intracellular Calcium using Fluo-4 AM Assay
This protocol is adapted for the analysis of intraerythrocytic P. falciparum parasites.
Materials:
-
P. falciparum culture (synchronized to the desired stage, e.g., trophozoites)
-
Complete RPMI 1640 medium
-
Fluo-4 AM (acetoxymethyl) ester
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
Test compounds (this compound, chloroquine, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Ionomycin (positive control)
-
EGTA (for calcium-free medium)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Parasite Preparation: Harvest synchronized P. falciparum-infected red blood cells (iRBCs) at the desired parasitemia and stage. Wash the cells twice with pre-warmed incomplete RPMI 1640 medium.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. Probenecid (e.g., 2.5 mM) can be included to inhibit organic anion transporters that may extrude the dye.
-
Resuspend the washed iRBCs in the Fluo-4 AM loading solution and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Plating: Resuspend the Fluo-4 loaded iRBCs in HBSS and plate them into a 96-well black, clear-bottom microplate.
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (this compound, alternatives) and controls (ionomycin, vehicle) in HBSS.
-
Add the compounds to the wells containing the dye-loaded cells.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm excitation and 516 nm emission).
-
Alternatively, visualize and quantify fluorescence changes in individual parasites using fluorescence microscopy.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the baseline fluorescence before compound addition.
-
Express the change in intracellular calcium as a fold change or percentage increase relative to the baseline or vehicle control.
-
For dose-response experiments, plot the fluorescence change against the compound concentration to determine the EC50 (the concentration that elicits a half-maximal response).
-
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of calcium homeostasis disruption in P. falciparum.
Caption: Experimental workflow for validating calcium homeostasis disruption.
References
- 1. High-Content Phenotypic Screen of a Focused TCAMS Drug Library Identifies Novel Disruptors of the Malaria Parasite Calcium Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [scholarbank.nus.edu.sg]
- 5. Calcium in the Backstage of Malaria Parasite Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. A study on thapsigargin-induced calcium ion and cation influx pathways in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence against a Role of Elevated Intracellular Ca2+ during Plasmodium falciparum Preinvasion - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TCMDC-125457 and Atovaquone on Mitochondrial Potential in Plasmodium falciparum
A Comparison Guide for Researchers in Drug Development
This guide provides a detailed comparative analysis of two antiplasmodial compounds, TCMDC-125457 and atovaquone, with a specific focus on their effects on the mitochondrial potential of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the distinct mechanisms of action of these compounds.
Executive Summary
Atovaquone is a well-established antimalarial drug that directly targets the mitochondrial electron transport chain, leading to a rapid collapse of the mitochondrial membrane potential. In contrast, this compound induces a loss of mitochondrial membrane potential through an indirect mechanism, secondary to its primary action of disrupting the parasite's calcium homeostasis. While both compounds ultimately impact mitochondrial function, their differing upstream mechanisms present distinct profiles for drug development and potential combination therapies.
Data Presentation: Quantitative Comparison
| Parameter | This compound | Atovaquone | Reference |
| Primary Mechanism of Action | Disruption of parasite calcium homeostasis | Inhibition of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain | [1] |
| Effect on Mitochondrial Potential | Indirect; loss of potential is a downstream effect of Ca2+ dysregulation | Direct; causes collapse of the mitochondrial membrane potential | [1][2] |
| IC50 (antiplasmodial activity against P. falciparum) | Low micromolar range | 0.001 to 300 nM (depending on the strain and assay conditions) | [1][3] |
| EC50 (for collapse of mitochondrial membrane potential in parental parasites) | Not explicitly reported | 15 nM | [2] |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of this compound and atovaquone, both culminating in the disruption of mitochondrial potential, are illustrated in the signaling pathway diagrams below.
Experimental Protocols
The following are detailed methodologies for key experiments to assess mitochondrial membrane potential in Plasmodium falciparum.
Measurement of Mitochondrial Membrane Potential using JC-1
The JC-1 assay is a widely used method to determine mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In cells with low mitochondrial potential, JC-1 remains as monomers and fluoresces green.
Materials:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
P. falciparum culture
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP or CCCP (protonophores for positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Preparation of JC-1 Staining Solution: Prepare a 1 mg/mL stock solution of JC-1 in DMSO. For the working solution, dilute the stock solution in complete culture medium to a final concentration of 2 µM.
-
Cell Treatment: Incubate synchronized P. falciparum cultures with the test compounds (this compound or atovaquone) at desired concentrations for the specified time. A positive control group should be treated with 5-50 µM FCCP or CCCP for 15-30 minutes to induce complete depolarization. A negative control group should be treated with the vehicle (e.g., DMSO) only.
-
Staining: After treatment, centrifuge the cultures to pellet the infected red blood cells. Resuspend the cells in the JC-1 staining solution and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Centrifuge the stained cells and wash twice with PBS to remove excess dye.
-
Analysis:
-
Fluorescence Microscopy: Resuspend the cell pellet in PBS and observe under a fluorescence microscope using appropriate filters for red (aggregates) and green (monomers) fluorescence.
-
Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer. Healthy cells will show high red fluorescence, while cells with depolarized mitochondria will exhibit a shift to green fluorescence.
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for the JC-1 assay.
Conclusion
This compound and atovaquone both lead to the disruption of the mitochondrial membrane potential in P. falciparum, a critical event for parasite survival. However, they achieve this through fundamentally different mechanisms. Atovaquone acts as a direct and potent inhibitor of the electron transport chain, while this compound's effect on mitochondria is a secondary consequence of its primary role in disrupting calcium homeostasis. This distinction is crucial for understanding their potential roles in antimalarial therapy, including strategies for overcoming drug resistance and the design of effective combination treatments. Further quantitative studies on the kinetics and magnitude of mitochondrial depolarization induced by this compound would be beneficial for a more comprehensive comparison.
References
Experimental Antimalarial Compound TCMDC-125457 Shows Promise Against Drug-Resistant Malaria
For Immediate Release
[City, State] – December 8, 2025 – The novel antimalarial compound, TCMDC-125457, demonstrates a unique mechanism of action and significant efficacy against artemisinin-resistant Plasmodium falciparum, the parasite responsible for the deadliest form of malaria. This comparison guide provides an overview of this compound's performance benchmarked against current frontline artemisinin-based combination therapies (ACTs), supported by available experimental data. This information is intended for researchers, scientists, and drug development professionals.
This compound, identified through a high-content phenotypic screen of the Tres Cantos Anti-Malarial Set (TCAMS), operates by disrupting the calcium homeostasis within the malaria parasite.[1][2] This disruption of calcium dynamics is linked to compromised integrity of the parasite's digestive vacuole, leading to a form of programmed cell death.[2] Notably, this mechanism appears distinct from that of many current antimalarials.
Comparative In Vitro Efficacy
While specific head-to-head IC50 data for this compound against a comprehensive panel of P. falciparum strains is not yet publicly available in detail, initial studies report its activity to be in the low micromolar range with low cytotoxicity.[1] One study highlighted its high efficacy when used in a single-dose combination with artesunate against tightly synchronized artemisinin-resistant ring-stage parasites (MRA-1240 strain), achieving nearly 100% parasite killing.
For a comparative perspective, the following tables summarize the in vitro efficacy of the components of current standard ACTs against various chloroquine-sensitive and resistant P. falciparum strains.
Table 1: In Vitro Efficacy of Artemether-Lumefantrine Components against P. falciparum Strains
| Compound | Strain | IC50 (nM) |
| Artemether | 3D7 (sensitive) | 2.1 |
| Dd2 (resistant) | - | |
| Lumefantrine | 3D7 (sensitive) | 2.7 |
| Dd2 (resistant) | - | |
| Kenyan Isolates | Median: 50 |
Table 2: In Vitro Efficacy of Artesunate-Amodiaquine Components against P. falciparum Strains
| Compound | Strain | IC50 (nM) |
| Artesunate | 3D7 (sensitive) | 3.8 |
| Field Isolates (Ghana) | Geometric Mean: 3.8 | |
| Amodiaquine (as monodesethylamodiaquine) | Clinical Isolates (Cambodia) | Median: 174.5 |
Note: Data is compiled from multiple sources.
Table 3: In Vitro Efficacy of Dihydroartemisinin-Piperaquine Components against P. falciparum Strains
| Compound | Strain | IC50 (nM) |
| Dihydroartemisinin (DHA) | 3D7 (sensitive) | 1.0 |
| Kenyan Isolates | Median: 2.0 | |
| Piperaquine | China-Myanmar Border Isolates | Median: 5.6 |
| Cambodian Isolates | - |
Cytotoxicity and Selectivity
A critical aspect of a viable antimalarial candidate is its selectivity for the parasite over human cells. This is often expressed as the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in a human cell line to the 50% inhibitory concentration (IC50) against the parasite. While a specific CC50 value for this compound against a standard cell line like HepG2 has not been detailed in the available literature, it is reported to have low cytotoxicity.
Table 4: Cytotoxicity of Selected Antimalarial Drugs against Human Cell Lines
| Compound | Cell Line | CC50 (µM) |
| Artesunate | HepG2 | >100 |
| Chloroquine | HepG2 | >100 |
Note: This table provides reference cytotoxicity data for established antimalarials.
Experimental Protocols
The following are standardized methodologies for the key experiments cited in the evaluation of antimalarial compounds.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Cultures are synchronized at the ring stage.
-
Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.
-
Incubation: A synchronized parasite culture is added to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2%. The plates are then incubated for 72 hours under a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and Staining: After incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
-
Fluorescence Measurement: The plates are incubated in the dark, and fluorescence is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The fluorescence intensity, which is proportional to the amount of parasite DNA, is used to determine the percentage of parasite growth inhibition at each drug concentration. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells and, consequently, cell viability, to determine the 50% cytotoxic concentration (CC50) of a compound.
-
Cell Culture: A human cell line, such as HepG2 (a human liver cancer cell line), is seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. The cells are then incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability at each compound concentration. The CC50 value is calculated from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro screening and evaluation of a novel antimalarial compound.
Caption: Workflow for in vitro antimalarial compound evaluation.
Signaling Pathway of this compound
The proposed mechanism of action for this compound involves the disruption of calcium signaling within the P. falciparum parasite.
Caption: Proposed signaling pathway for this compound in P. falciparum.
References
Independent Verification of TCMDC-1_2_5457's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimalarial candidate TCMDC-135051, a potent inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PKG), with other key antimalarial agents. The information presented herein is supported by experimental data to aid in the independent verification of its mechanism of action and to contextualize its performance against established and alternative therapies.
Executive Summary
TCMDC-135051 is a novel antimalarial compound that targets the Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3), an essential enzyme for the parasite's survival and development.[1][2] This guide compares TCMDC-135051 with a related covalent inhibitor of PfCLK3, chloroacetamide 4, as well as with the widely used antimalarials, artemisinin and chloroquine, which have distinct mechanisms of action. The comparative data suggests that targeting PfCLK3 is a promising strategy for antimalarial drug development, offering multi-stage activity against the parasite.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of TCMDC-135051 and its comparators against P. falciparum.
Table 1: In Vitro Activity against PfCLK3
| Compound | Assay Type | IC50 (nM) | Reference |
| TCMDC-135051 | TR-FRET | 29 | [3] |
| Chloroacetamide 4 | TR-FRET | Not Directly Reported |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Activity against P. falciparum (Asexual Blood Stages)
| Compound | P. falciparum Strain | Assay Type | EC50 (nM) | Reference |
| TCMDC-135051 | 3D7 (chloroquine-sensitive) | Not Specified | 180 | [1][3] |
| Chloroacetamide 4 | 3D7 (chloroquine-sensitive) | Not Specified | ~79.4 | |
| Artemisinin | 3D7 (chloroquine-sensitive) | SYBR Green I / pLDH | Not Directly Reported | [4] |
| Chloroquine | 3D7 (chloroquine-sensitive) | SYBR Green I / pLDH | Not Directly Reported | [4] |
| Chloroquine | K1 (chloroquine-resistant) | Not Specified | 275 | [5] |
Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.
Mechanism of Action
TCMDC-135051 and Chloroacetamide 4: PfCLK3 Inhibition
TCMDC-135051 is a reversible inhibitor of PfCLK3, a protein kinase crucial for the regulation of RNA splicing in P. falciparum.[2][6] By inhibiting PfCLK3, TCMDC-135051 disrupts the parasite's ability to progress through its lifecycle, demonstrating activity against both asexual and sexual stages.[1] Chloroacetamide 4 is a covalent inhibitor of PfCLK3, meaning it forms a permanent bond with the enzyme, which can lead to a more sustained inhibitory effect.[7]
Artemisinin
The mechanism of action for artemisinin is believed to involve the activation of its endoperoxide bridge by heme, which is produced during the parasite's digestion of hemoglobin. This activation generates reactive oxygen species (ROS) that damage parasite proteins and other essential biomolecules, leading to parasite death.
Chloroquine
Chloroquine is thought to interfere with the parasite's detoxification of heme. In the parasite's food vacuole, heme is polymerized into hemozoin. Chloroquine inhibits this process, leading to a toxic buildup of free heme that damages the parasite's membranes and causes cell lysis.[5]
Mandatory Visualization
Caption: Simplified signaling pathways for the mechanisms of action of different antimalarial compounds.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. w.malariaworld.org [w.malariaworld.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Pf CLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Laboratory Chemicals
Disclaimer: A specific Safety Data Sheet (SDS) for "TCMDC-125457" is not publicly available. The following information provides a general framework for the safe handling and disposal of laboratory chemicals. It is imperative to locate the specific SDS for any chemical you are working with and consult your institution's Environmental Health & Safety (EHS) department for guidance compliant with local and federal regulations.
This guide is intended for researchers, scientists, and drug development professionals to ensure safe and compliant disposal of chemical waste.
Core Principle: The Safety Data Sheet (SDS)
The SDS is the most critical document for chemical safety and disposal. It provides comprehensive information on the substance's identity, hazards, and safe handling procedures. Always review the SDS before handling any chemical.
General Disposal Protocol for Laboratory Chemicals
The following step-by-step process outlines the necessary actions for the safe segregation and disposal of a chemical agent like this compound.
1. Hazard Identification and Assessment:
-
Consult the SDS: Carefully review Sections 2 (Hazards Identification), 9 (Physical and Chemical Properties), 11 (Toxicological Information), and 12 (Ecological Information) of the chemical's SDS.
-
Determine Waste Category: Based on the SDS, classify the waste. Is it:
-
Hazardous? (e.g., ignitable, corrosive, reactive, toxic)
-
Non-Hazardous?
-
Biohazardous? (contaminated with biological material)
-
Acutely Toxic? (requiring special handling)
-
2. Proper Waste Segregation:
-
Use Designated Containers: Never mix different chemical waste streams. Use separate, clearly labeled containers for halogenated solvents, non-halogenated solvents, acidic waste, basic waste, and solid waste.
-
Chemical Compatibility: Ensure the waste container is made of a material compatible with the chemical. For example, do not store corrosive acids in metal cans.
3. Labeling and Storage:
-
Label Immediately: All waste containers must be clearly labeled with the full chemical name(s) of the contents, approximate concentrations, and relevant hazard pictograms.
-
Secure Storage: Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area.
4. Arrange for Disposal:
-
Contact EHS: Follow your institution's established procedures for requesting a chemical waste pickup from the Environmental Health & Safety (EHS) department.
-
Maintain Records: Keep accurate records of the waste generated and disposed of, as required by your institution and regulatory bodies.
Data Presentation: Hypothetical Disposal-Relevant Data
The table below illustrates the type of quantitative data found in an SDS that informs disposal decisions. This data is hypothetical for this compound.
| Parameter | Hypothetical Value | Significance for Disposal |
| pH (1% solution) | 2.5 | Indicates the substance is acidic and should be handled as corrosive waste. |
| Flash Point | 55 °C | Classified as flammable; must be stored away from ignition sources. |
| LD₅₀ (Oral, Rat) | 150 mg/kg | Indicates high toxicity; requires careful handling to prevent exposure. |
| Aquatic Toxicity (LC₅₀) | 5 mg/L | Harmful to aquatic life; must not be disposed of down the drain. |
| Chemical Incompatibilities | Strong Oxidizers, Bases | Must not be mixed with these materials in a waste container to prevent violent reactions. |
Mandatory Visualization: Chemical Disposal Workflow
The following diagram outlines the decision-making process for proper chemical waste disposal.
Caption: A logical workflow for the safe and compliant disposal of laboratory chemical waste.
Essential Safety and Operational Guidance for Handling TCMDC-125457
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of TCMDC-125457, a potent kinase inhibitor with antimalarial properties. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the safe handling of potent, biologically active small molecules is mandated.
Hazard Assessment and Chemical Information
While detailed toxicological data for this compound is not publicly available, its classification as a potent kinase inhibitor necessitates treating it as a potentially hazardous substance. Kinase inhibitors are often designed to be highly specific and can have significant biological effects at low concentrations. Therefore, minimizing exposure through all potential routes—inhalation, dermal contact, and ingestion—is paramount.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to ensure personnel safety. The specific level of PPE depends on the procedure being performed.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator.Gloves: Double-gloving with nitrile gloves.Eye Protection: Chemical splash goggles.Body Protection: Disposable lab coat. |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves.Eye Protection: Chemical splash goggles or a face shield.Body Protection: Standard lab coat.Ventilation: Chemical fume hood. |
| In Vitro and Cell-Based Assays | Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Body Protection: Standard lab coat. |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is crucial to minimize the risk of exposure during the handling of this compound.
3.1. Designated Work Area:
-
All work with this compound, in both solid and solution form, must be conducted in a designated and clearly labeled area within the laboratory.
-
Access to this area should be restricted to authorized personnel who are fully trained in the handling of potent compounds.
3.2. Engineering Controls:
-
Weighing: All weighing of the solid compound must be performed within a certified chemical fume hood or a powder containment hood to prevent the aerosolization and inhalation of fine powders.
-
Solution Handling: Preparation of stock solutions and all subsequent dilutions should be carried out in a certified chemical fume hood.
3.3. Standard Operating Procedures:
-
Preparation: Before starting any work, ensure all necessary PPE is donned correctly. Prepare the designated workspace by covering the surface with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the required amount of solid this compound in the fume hood. Use dedicated spatulas and weigh boats.
-
Solubilization: Add the solvent to the solid compound in the fume hood. Ensure the container is securely capped before vortexing or sonicating to dissolve.
-
Experimentation: When performing experiments, handle solutions with care to avoid splashes and aerosols.
-
Decontamination: After use, decontaminate all non-disposable equipment, such as spatulas and glassware, with an appropriate solvent (e.g., ethanol, isopropanol) followed by a thorough wash with soap and water.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves, bench paper) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated media must be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain. [1] |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
All hazardous waste must be disposed of through the institution's official hazardous waste management program.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including a respirator. Cover the spill with an absorbent material, and then carefully collect the material into a sealed, labeled hazardous waste container. Decontaminate the spill area thoroughly.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
